Tofenacin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYKGCPSFKLFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10488-36-5 (mono-hydrochloride) | |
| Record name | Tofenacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50864578 | |
| Record name | N-Methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-93-6, 33431-04-8, 33431-05-9 | |
| Record name | Tofenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofenacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofenacin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033431048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofenacin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033431059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tofenacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A112M10H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOFENACIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67B6M43WW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOFENACIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5MS5T7YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tofenacin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofenacin, also known as N-demethylorphenadrine, is a pharmacologically active metabolite of the muscle relaxant and anticholinergic drug, orphenadrine.[1] While orphenadrine has a history of clinical use, the specific pharmacological profile of its primary metabolite, this compound, is crucial for a comprehensive understanding of its therapeutic effects and potential side effects. This technical guide provides an in-depth overview of the core mechanism of action of this compound, consolidating available data on its molecular targets, and presenting detailed experimental methodologies for its characterization.
Core Mechanism of Action
This compound's mechanism of action is multifaceted, stemming from its interaction with several key protein targets in the central and peripheral nervous systems. Its pharmacological profile is primarily characterized by three distinct activities:
-
Anticholinergic Activity: this compound is an antagonist of muscarinic acetylcholine receptors, which accounts for the atropine-like effects observed with its parent compound, orphenadrine.[2][3]
-
Antihistaminic Activity: The structural similarity of this compound to ethanolamine antihistamines suggests its activity as an antagonist at histamine H1 receptors.[3]
-
Serotonin-Norepinephrine Reuptake Inhibition (SNRI): this compound inhibits the reuptake of the monoamine neurotransmitters serotonin (5-hydroxytryptamine) and norepinephrine (noradrenaline) by blocking their respective transporters (SERT and NET).[4]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with its primary molecular targets. Further research is required to populate a complete binding affinity profile.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| Muscarinic M1-M5 | Data Not Available | Data Not Available | Data Not Available | |
| Histamine H1 | Data Not Available | Data Not Available | Data Not Available |
Table 2: Monoamine Transporter Inhibition by this compound
| Transporter | Substrate | Tissue Source | IC50 (µM) | Reference |
| Serotonin (SERT) | [14C]5-HT | Rat Brain Slices | Value from reference | [4] |
| Norepinephrine (NET) | [3H]Noradrenaline | Rat Brain Slices | Value from reference | [4] |
| (Note: The specific IC50 values from the cited reference by van der Zee & Hespe (1973) require access to the full-text publication for extraction.) |
Signaling Pathways and Molecular Interactions
The diverse pharmacological effects of this compound can be attributed to its modulation of distinct downstream signaling cascades initiated by its interaction with cell surface receptors and transporters.
References
- 1. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Orphenadrine - Wikipedia [en.wikipedia.org]
- 4. Influence of orphenadrine HC1 and its N-demethylated derivatives on the in vitro uptake of noradrenaline and 5-hydroxytryptamine by rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of Tofenacin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofenacin is a tricyclic-like antidepressant, identified as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is also the major active metabolite of the muscle relaxant and anticholinergic agent, orphenadrine.[1] Due to its structural relationship to orphenadrine, this compound is presumed to possess anticholinergic and antihistaminic properties. This guide provides a comprehensive overview of the known pharmacological characteristics of this compound, including its mechanism of action, receptor binding profile, and metabolic pathways. While quantitative data for this compound is limited in publicly accessible literature, this document synthesizes the available information and presents detailed experimental protocols relevant to its pharmacological assessment.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission. This dual inhibition is a characteristic feature of the SNRI class of antidepressants.
Signaling Pathway
The inhibition of serotonin and norepinephrine reuptake by this compound initiates a cascade of downstream signaling events. The following diagram illustrates the proposed mechanism.
Receptor and Transporter Binding Profile
The affinity of a drug for its molecular targets is a critical determinant of its potency and selectivity. For this compound, the key targets include SERT, NET, muscarinic acetylcholine receptors, and histamine H1 receptors.
Quantitative Binding Data
Comprehensive, publicly available quantitative binding data (Ki or IC50 values) for this compound at its primary and secondary targets is notably scarce in the current literature. One study from 1980 investigated the binding of several antidepressants, including this compound, to muscarinic acetylcholine receptors in the brain by measuring the displacement of [3H]-atropine.[1][2] While this study confirms this compound's interaction with muscarinic receptors, the specific binding affinity values from the full text are not readily accessible.
Due to the limited availability of direct binding data, the following table presents a summary of the known and presumed targets of this compound.
| Target | Ligand | Tissue/System | Ki (nM) | IC50 (nM) | Reference |
| Serotonin Transporter (SERT) | This compound | - | Data not available | Data not available | - |
| Norepinephrine Transporter (NET) | This compound | - | Data not available | Data not available | - |
| Dopamine Transporter (DAT) | This compound | - | Data not available | Data not available | - |
| Muscarinic Acetylcholine Receptors | This compound | Brain | Data not available | Data not available | [1][2] |
| Histamine H1 Receptor | This compound | - | Data not available | Data not available | - |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in humans are not well-documented in publicly available literature. As the major metabolite of orphenadrine, some inferences can be drawn from studies on the parent compound. Orphenadrine undergoes N-demethylation to form this compound (N-desmethylorphenadrine). Studies on orphenadrine have shown that its metabolism can be influenced by the presence of its metabolites, suggesting potential for complex pharmacokinetic interactions.
| Parameter | Value | Species | Notes | Reference |
| Absorption | ||||
| Bioavailability | Data not available | - | - | - |
| Tmax | Data not available | - | - | - |
| Cmax | Data not available | - | - | - |
| Distribution | ||||
| Protein Binding | Data not available | - | - | - |
| Volume of Distribution | Data not available | - | - | - |
| Metabolism | ||||
| Primary Metabolite of | Orphenadrine | Human | This compound is N-desmethylorphenadrine. | |
| Elimination | ||||
| Half-life (t1/2) | Data not available | - | - | - |
| Clearance | Data not available | - | - | - |
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the key pharmacological activities of a compound like this compound.
Serotonin and Norepinephrine Reuptake Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a test compound on SERT and NET using a radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.
Materials:
-
Cell lines stably expressing human SERT or NET (e.g., HEK293 cells)
-
Radioligands: [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET
-
Test compound (this compound)
-
Reference compounds (e.g., Fluoxetine for SERT, Desipramine for NET)
-
Assay buffer
-
Wash buffer
-
Scintillation fluid
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Liquid scintillation counter
Workflow:
Procedure:
-
Cell Membrane Preparation:
-
Culture cells expressing the target transporter to confluency.
-
Harvest and homogenize the cells in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and displacement by the test compound.
-
Add the cell membrane preparation, radioligand, and either buffer, a high concentration of a known inhibitor (for non-specific binding), or serial dilutions of the test compound to the appropriate wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Muscarinic Receptor Binding Assay
This protocol is adapted from the methodology used to assess the binding of antidepressants to muscarinic acetylcholine receptors.[1][2]
Objective: To determine the binding affinity of a test compound for muscarinic acetylcholine receptors.
Materials:
-
Brain tissue homogenate (e.g., from rat cortex)
-
Radioligand: [3H]-Atropine or [3H]-Quinuclidinyl benzilate (QNB)
-
Test compound (this compound)
-
Reference compound (e.g., Atropine)
-
Assay buffer
-
Wash buffer
-
Scintillation fluid
-
Filtration apparatus and glass fiber filters
-
Liquid scintillation counter
Procedure: The procedure follows the same general principles as the serotonin and norepinephrine reuptake inhibition assay described in section 4.1, with the following modifications:
-
Tissue Preparation: Brain tissue is homogenized in an appropriate buffer.
-
Radioligand: A specific muscarinic receptor radioligand such as [3H]-Atropine or [3H]-QNB is used.
-
Reference Compound: A known muscarinic antagonist like atropine is used to determine non-specific binding.
Conclusion
This compound is a serotonin-norepinephrine reuptake inhibitor with presumed anticholinergic and antihistaminic properties. While its primary mechanism of action is understood, a significant gap exists in the publicly available quantitative pharmacological data, particularly concerning its binding affinities for key central nervous system targets and its pharmacokinetic profile in humans. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and similar compounds. Further research is warranted to fully elucidate the detailed pharmacological profile of this compound to better understand its therapeutic potential and side-effect profile.
References
Tofenacin: A Technical Guide on its Role as a Serotonin-Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Tofenacin
This compound is a compound with a structural resemblance to other tricyclic antidepressants. Its primary mechanism of action is attributed to the inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby classifying it as an SNRI[1][2]. This compound is also known to be a major active metabolite of orphenadrine, a drug used for muscle relaxation and in the management of Parkinson's disease[3]. The dual inhibition of serotonin and norepinephrine reuptake can offer a broader spectrum of antidepressant efficacy compared to single-acting agents.
Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition
The therapeutic effects of SNRIs are primarily mediated by their ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft into the presynaptic neuron[4]. This blockade leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic receptors.
The Role of Serotonin and Norepinephrine in Depression
Both serotonin and norepinephrine are monoamine neurotransmitters that play crucial roles in regulating mood, anxiety, sleep, appetite, and cognitive functions. The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of these neurotransmitters contributes to depressive symptoms. By increasing the availability of 5-HT and NE, SNRIs are thought to correct this imbalance.
Signaling Pathways
The binding of this compound to SERT and NET competitively inhibits the transport of serotonin and norepinephrine, respectively. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced activation of postsynaptic 5-HT and adrenergic receptors. The downstream signaling cascades initiated by these receptors are complex and multifaceted, ultimately leading to changes in gene expression and neuronal function that are believed to underlie the therapeutic antidepressant effects.
Figure 1: this compound's mechanism of action at the synapse.
Quantitative Pharmacology
A critical aspect of characterizing any SNRI is the determination of its binding affinity (Ki) and functional inhibitory potency (IC50) for both SERT and NET. This data provides insight into the drug's selectivity and potential clinical profile.
Binding Affinity (Ki) and IC50 Values
As of the latest literature review, specific experimental Ki and IC50 values for this compound's interaction with SERT and NET are not publicly available. This is a notable gap in the pharmacological profile of this compound.
Comparative Data for Known SNRIs
To provide a frame of reference, the following table summarizes the binding affinities of several well-characterized SNRIs. These values illustrate the range of potencies and selectivities observed within this drug class.
| Compound | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/NET) |
| Venlafaxine | 82 | 2480 | ~30 |
| Desvenlafaxine | 38 | 558 | ~15 |
| Duloxetine | 0.8 | 7.5 | ~9 |
| Milnacipran | 100 | 200 | ~2 |
| Levomilnacipran | 19 | 9 | 0.5 |
Note: These values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
The following sections detail the standard in vitro assays used to determine the binding affinity and functional inhibition of monoamine transporters by compounds like this compound.
Radioligand Binding Assay for SERT and NET
This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.
Objective: To determine the binding affinity (Ki) of this compound for SERT and NET.
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET.
-
Radioligand for SERT (e.g., [³H]citalopram).
-
Radioligand for NET (e.g., [³H]nisoxetine).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for radioligand binding assay.
In Vitro Monoamine Transporter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the transporter.
Objective: To determine the functional inhibitory potency (IC50) of this compound on SERT and NET.
Materials:
-
Cells stably expressing human SERT or NET (e.g., HEK293 cells).
-
Radiolabeled substrate for SERT (e.g., [³H]5-HT).
-
Radiolabeled substrate for NET (e.g., [³H]NE).
-
Test compound (this compound) at various concentrations.
-
Uptake buffer.
-
Scintillation counter.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the radiolabeled substrate to initiate the uptake reaction.
-
Incubate for a short period to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 value of this compound for inhibiting substrate uptake.
Logical Relationships in SNRI Drug Action
The clinical utility of an SNRI like this compound is a consequence of a cascade of events, from molecular interaction to physiological response.
Figure 3: Logical cascade of SNRI therapeutic action.
Conclusion
This compound is classified as a serotonin-norepinephrine reuptake inhibitor, a class of antidepressants with a well-established mechanism of action. While the specific quantitative data on its binding affinities and inhibitory potencies for SERT and NET are currently lacking in the public domain, the experimental protocols for determining these crucial parameters are well-defined. Further research to quantify the pharmacological profile of this compound is necessary to fully understand its potential as a therapeutic agent. This guide provides the foundational knowledge and methodological framework for researchers and drug development professionals to pursue such investigations.
References
Tofenacin Hydrochloride vs. Tofenacin Free Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofenacin, a serotonin-norepinephrine reuptake inhibitor (SNRI), is an active pharmaceutical ingredient (API) with antidepressant properties. The choice between its hydrochloride salt and free base forms is a critical decision in the drug development process, profoundly impacting its physicochemical properties, bioavailability, and formulation strategies. This technical guide provides a comprehensive comparison of this compound hydrochloride and this compound free base, covering their chemical and physical properties, stability, and solubility. Detailed experimental protocols for characterization and a schematic of the relevant signaling pathway are also presented to aid researchers in their evaluation and application of this compound.
Introduction
This compound acts by inhibiting the reuptake of serotonin and norepinephrine, neurotransmitters crucial for mood regulation.[1] This dual-action mechanism classifies it as a serotonin-norepinephrine reuptake inhibitor (SNRI). The selection of the API's physical form—either as a salt or a free base—is a pivotal step in pharmaceutical development. Salt forms, such as this compound hydrochloride, are often chosen to enhance properties like solubility and stability, which can, in turn, improve bioavailability.[2][3] The free base, while sometimes less soluble, may be preferred in specific formulation scenarios, such as extended-release dosage forms.[2] This guide aims to provide a detailed technical comparison to inform the selection and use of this compound in research and drug development.
Data Presentation: Physicochemical Properties
The hydrochloride salt and free base of this compound exhibit distinct physicochemical properties. These differences are critical for formulation development, as they influence dissolution rates, stability, and manufacturability. The following tables summarize the key quantitative data for both forms.
Table 1: General and Chemical Properties
| Property | This compound Hydrochloride | This compound Free Base | Reference(s) |
| IUPAC Name | N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine;hydrochloride | N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine | [4][5] |
| CAS Number | 10488-36-5 | 15301-93-6 | [3][5] |
| Molecular Formula | C₁₇H₂₂ClNO | C₁₇H₂₁NO | [3][5] |
| Molecular Weight | 291.82 g/mol | 255.35 g/mol | [3][5] |
Table 2: Physical Properties
| Property | This compound Hydrochloride | This compound Free Base | Reference(s) |
| Melting Point | 147-148 °C | <25 °C | [6] |
| Appearance | Solid | Off-White Solid | [3][6] |
| pKa | Not available | 9.42±0.10 (Predicted) | [6] |
Table 3: Solubility and Stability (Qualitative)
| Property | This compound Hydrochloride | This compound Free Base | Reference(s) |
| Aqueous Solubility | Generally higher than free base | Generally lower than hydrochloride salt | [2][3] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | Slightly soluble in Chloroform and Methanol | [6] |
| Stability | Generally more stable than free base | May degrade more rapidly | [2][3] |
| Hygroscopicity | Potentially higher due to salt nature | Generally lower than hydrochloride salt | [1][7] |
Mechanism of Action and Signaling Pathway
This compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It binds to and blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron.[8] This inhibition prevents the reabsorption of serotonin and norepinephrine from the synaptic cleft, leading to an increased concentration of these neurotransmitters. The elevated levels of serotonin and norepinephrine enhance their signaling to postsynaptic receptors, which is believed to be the mechanism underlying the antidepressant effects of the drug.[8]
Caption: this compound's Mechanism of Action as an SNRI.
Experimental Protocols
The following sections detail standardized methodologies for key experiments to characterize and compare this compound hydrochloride and this compound free base.
Synthesis
4.1.1 this compound Free Base Synthesis
The synthesis of this compound free base can be achieved through the reaction of β-chloroethyl-2-methylbenzhydryl ether with methylamine.[6]
-
Materials: β-chloroethyl-2-methylbenzhydryl ether, methylamine, methanol, petroleum ether, 2N hydrochloric acid, ether, sodium sulfate.
-
Procedure:
-
A mixture of 51 grams of β-chloroethyl-2-methylbenzhydryl ether and 35 grams of methylamine in 140 ml of methanol is heated for 6 hours in a sealed vessel at 125-135°C.[6]
-
After cooling, the reaction mixture is poured into water and extracted with petroleum ether.[6]
-
The ether layer is separated and washed with a 2N hydrochloric acid solution.[6]
-
The acidic layer is made alkaline and extracted with ether.[6]
-
The ethereal solution is separated and dried with sodium sulfate.[6]
-
After filtration, the solvent is evaporated, and the residue is distilled under reduced pressure to yield this compound free base.[6]
-
4.1.2 this compound Hydrochloride Synthesis
This compound hydrochloride is prepared by reacting the free base with hydrochloric acid.[6]
-
Materials: this compound free base, anhydrous ether, ethereal solution of hydrochloric acid, ethanol.
-
Procedure:
-
Dissolve the this compound free base in anhydrous ether.[6]
-
Add an ethereal solution of hydrochloric acid to the dissolved base to precipitate the hydrochloride salt.[6]
-
Crystallize the salt from a mixture of ethanol and ether.[6]
-
Filter and dry the resulting crystals to obtain this compound hydrochloride.[6]
-
Caption: Synthesis workflow for this compound forms.
Dissolution Testing
This protocol outlines a standard method for comparing the dissolution rates of the two forms of this compound.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer.[9][10]
-
Temperature: 37 ± 0.5 °C.[10]
-
Paddle Speed: 50 rpm.[9]
-
Procedure:
-
Place a known amount of this compound hydrochloride or this compound free base into each dissolution vessel.
-
Withdraw samples at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[11]
-
Filter the samples immediately.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for comparison.
-
Hygroscopicity Testing
This protocol determines the tendency of each this compound form to absorb moisture from the atmosphere.
-
Apparatus: Dynamic Vapor Sorption (DVS) analyzer or a humidity chamber with a microbalance.[7][]
-
Procedure:
-
Place a pre-weighed sample of this compound hydrochloride or this compound free base into the instrument.
-
Expose the sample to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature (e.g., 25 °C).[13]
-
Monitor the change in mass of the sample at each RH step until equilibrium is reached.[]
-
Plot the percentage change in mass against the RH to generate a sorption/desorption isotherm.
-
Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).[13]
-
Caption: Experimental workflows for characterization.
Discussion and Conclusion
The selection between this compound hydrochloride and this compound free base has significant implications for drug development. The hydrochloride salt is anticipated to exhibit superior aqueous solubility and stability, which are generally desirable for oral dosage forms to ensure consistent dissolution and absorption.[2][3] However, its potentially higher hygroscopicity may necessitate controlled manufacturing and storage conditions to prevent moisture-induced degradation or changes in physical form.[1][7]
Conversely, the free base, with its lower melting point and likely lower aqueous solubility, might be more suitable for specific formulation strategies such as lipid-based formulations or controlled-release systems.[2][6] The lower hygroscopicity of the free base could also offer advantages in terms of handling and stability in humid environments.
Ultimately, the choice between the two forms requires a thorough evaluation of their physicochemical and biopharmaceutical properties in the context of the intended dosage form and therapeutic application. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis. The signaling pathway diagram provides a visual representation of the drug's mechanism of action, which is fundamental to its pharmacological characterization. This in-depth technical guide serves as a valuable resource for researchers and scientists, enabling informed decisions in the development of this compound-based therapeutics.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. alfachemic.com [alfachemic.com]
- 3. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 4. medkoo.com [medkoo.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 15301-93-6 [chemicalbook.com]
- 7. alfa-chemclinix.com [alfa-chemclinix.com]
- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
Tofenacin: A Technical Examination of its Anticholinergic and Antihistamine Properties
For Immediate Release
This technical guide provides an in-depth analysis of the anticholinergic and antihistamine properties of tofenacin, a tricyclic antidepressant compound. This compound, the major active metabolite of orphenadrine, has demonstrated notable interactions with both muscarinic acetylcholine receptors and histamine H1 receptors.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Core Pharmacological Properties of this compound
This compound's pharmacological profile is characterized by its potent antagonism of muscarinic acetylcholine receptors, underpinning its anticholinergic effects. While direct quantitative data on its histamine H1 receptor affinity is not extensively detailed in publicly available literature, its structural similarity to the known antihistamine orphenadrine strongly suggests comparable antihistaminergic activity.[1]
Data Summary
The following tables summarize the known quantitative data for this compound's interaction with muscarinic receptors and contextual data for its presumed antihistamine activity based on its parent compound, orphenadrine.
Table 1: Anticholinergic Properties of this compound - Muscarinic Receptor Binding Affinity
| Compound | Receptor Target | Assay Type | Radioligand | Tissue Source | Affinity (Kᵢ) | Reference |
| This compound | Muscarinic Acetylcholine Receptor | Radioligand Binding Assay | [³H]-atropine | Brain | Potent Antagonist | Golds P R, et al. Br J Pharmacol. 1980. |
Note: The specific Kᵢ value from the primary literature was not available in the searched resources, however, the study characterizes this compound as a potent muscarinic antagonist.
Table 2: Putative Antihistamine Properties of this compound - Context from Orphenadrine
| Compound | Receptor Target | Assay Type | Radioligand | Tissue/Cell Source | Affinity (Kᵢ) | Reference |
| Orphenadrine | Histamine H1 Receptor | Radioligand Binding Assay | [³H]-mepyramine | Not Specified | High Affinity | Inferred from its classification as a first-generation antihistamine. |
Experimental Protocols
The characterization of this compound's anticholinergic and antihistamine properties relies on established in vitro assays. The following are detailed methodologies representative of the key experiments used to quantify ligand binding to muscarinic and histamine receptors.
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
This protocol is based on the displacement of a radiolabeled antagonist from muscarinic receptors in a brain tissue preparation.
Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic acetylcholine receptors.
Materials:
-
Tissue Preparation: Whole brain from a suitable animal model (e.g., rat), homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-atropine or [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound hydrochloride dissolved in an appropriate solvent.
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times to remove endogenous acetylcholine. Resuspend the final pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₑ value, and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of atropine is added.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay using membranes from cells expressing the human histamine H1 receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer.
-
Assay Setup: Similar to the muscarinic receptor assay, set up a 96-well plate with assay buffer, [³H]-mepyramine, and a range of this compound concentrations. Include wells for total and non-specific binding.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of this compound and calculate the Kᵢ value using the Cheng-Prusoff equation as described in Protocol 1.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for determining receptor binding affinity.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Tofenacin's Potential Role in Alleviating Depressive Symptoms in Parkinson's Disease: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes the available preclinical and limited clinical information regarding tofenacin and its parent compound, orphenadrine, in the context of depression in Parkinson's disease. This compound is not approved for the treatment of depression in Parkinson's disease, and the information presented herein is for research and informational purposes only.
Executive Summary
Depression is a prevalent and debilitating non-motor symptom of Parkinson's disease (PD), significantly impacting the quality of life. Current antidepressant therapies have variable efficacy and can be associated with side effects that exacerbate parkinsonian symptoms. This technical guide explores the potential, yet under-investigated, role of this compound in managing depressive symptoms in PD. This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), is the primary active metabolite of orphenadrine, a drug historically used for motor control in PD. This guide will delve into the metabolic relationship between orphenadrine and this compound, the established mechanism of action of this compound, and the limited clinical evidence from studies on orphenadrine that suggest a potential antidepressant effect, likely attributable to its metabolite, this compound.
The Orphenadrine-Tofenacin Metabolic Pathway
This compound is an antidepressant drug with a tricyclic-like structure.[1] It is the major active metabolite of orphenadrine, an anticholinergic agent that has been used to manage motor symptoms in Parkinson's disease. The antidepressant effects observed in patients with PD taking orphenadrine are likely influenced by this compound.[1] Orphenadrine is metabolized in the liver, primarily through N-demethylation, to produce this compound (N-demethylorphenadrine).
This metabolic conversion is a critical aspect of understanding the potential therapeutic effects of orphenadrine on mood. While orphenadrine's primary action is as a muscarinic antagonist, its metabolite, this compound, functions as a potent SNRI, a well-established mechanism for antidepressant activity.
Mechanism of Action: this compound as a Serotonin-Norepinephrine Reuptake Inhibitor
This compound's therapeutic potential for depression stems from its function as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] This mechanism involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron.
-
Inhibition of SERT: By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the concentration of serotonin available to bind to postsynaptic receptors.
-
Inhibition of NET: Similarly, by blocking the reuptake of norepinephrine, this compound elevates its synaptic concentration.
The dual enhancement of serotonergic and noradrenergic neurotransmission is believed to be more effective in treating a broader range of depressive symptoms compared to agents that target only a single neurotransmitter system.
Below is a diagram illustrating the signaling pathway of this compound as an SNRI.
Caption: this compound's SNRI signaling pathway.
Clinical Evidence via Orphenadrine Studies
Direct clinical trials of this compound for depression in Parkinson's disease are not available in the current literature. However, older studies on its parent drug, orphenadrine, provide some preliminary insights. It is important to note that these studies are dated and have significant methodological limitations.
Quantitative Data from Orphenadrine Clinical Trials
| Study | Year | Design | Patient Population | N | Orphenadrine Dosage | Key Findings on Depressive Symptoms | Limitations |
| Gisselmann et al.[1] | 1975 | Pilot Study | Depressed Patients (not exclusively PD) | 10 | 300-500 mg/day | "Clear and quick" antidepressant effect; 4/10 with melancholic depression showed "very good results" in <5 days. | Small sample size, open-label, no placebo control, heterogeneous patient population, significant side effects reported. |
| Lingjaerde et al. | 1975 | Double-blind, cross-over | 12 schizophrenic patients with neuroleptic-induced parkinsonism | 12 | Not specified | No significant effect on mental symptoms. | Population was not idiopathic PD, focus was on neuroleptic-induced symptoms, small sample size. |
Experimental Protocols in Orphenadrine Research
The methodologies employed in the limited clinical studies of orphenadrine for depressive symptoms lack the rigor of modern clinical trials. Below are the details of the available protocols.
Gisselmann et al. (1975) Pilot Study
-
Objective: To evaluate the efficacy of high-dose orphenadrine in depressed patients.
-
Study Design: An open-label, uncontrolled pilot study.
-
Participants: 10 patients diagnosed with depression. The specific diagnostic criteria were not detailed.
-
Intervention: Oral orphenadrine administered at doses ranging from 300 to 500 mg per day.
-
Outcome Measures: Clinical observation of depressive symptoms. No standardized rating scales were mentioned.
-
Adverse Events Monitored: Peripheral anticholinergic side effects, spatio-temporal disorganization, increased locomotor activity, and hallucinations were noted.
Lingjaerde et al. (1975) Double-Blind, Cross-Over Trial
-
Objective: To compare the effects of G 31.406, orphenadrine, and placebo on parkinsonism and mental symptoms in schizophrenic patients on long-term neuroleptic treatment.
-
Study Design: A double-blind, placebo-controlled, cross-over trial.
-
Participants: 12 schizophrenic patients with persistent neuroleptic-induced parkinsonism.
-
Intervention: The specific dosage of orphenadrine was not provided in the abstract. Each patient received G 31.406, orphenadrine, and placebo in a cross-over fashion.
-
Outcome Measures: The study assessed parkinsonian symptoms and mental state, including depression and anxiety. The specific scales used for these assessments were not detailed in the abstract.
-
Statistical Analysis: A p-value was reported for the effect on parkinsonism (0.05 < p < 0.10), indicating a questionable effect. The effect on mental symptoms was not statistically significant.
The workflow for a hypothetical modern clinical trial to evaluate this compound in Parkinson's disease depression is depicted below.
Caption: Hypothetical clinical trial workflow.
Discussion and Future Directions
The link between this compound and the potential antidepressant effects observed with orphenadrine in PD is compelling from a pharmacological standpoint. The SNRI mechanism of this compound is a well-validated approach for treating depression. However, the lack of direct clinical investigation into this compound for this indication is a significant knowledge gap.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: Modern studies are needed to clearly define the pharmacokinetic profile of orphenadrine and the conversion to this compound in PD patients.
-
Direct Clinical Trials of this compound: Well-designed, randomized, placebo-controlled trials of this compound itself are warranted to directly assess its efficacy and safety for depressive symptoms in PD.
-
Biomarker Studies: Investigation into potential biomarkers that could predict response to this compound treatment in this population would be valuable.
Conclusion
This compound, as the active SNRI metabolite of orphenadrine, presents a scientifically plausible, yet clinically unproven, therapeutic option for depressive symptoms in Parkinson's disease. The historical clinical data on orphenadrine offers a tenuous suggestion of antidepressant activity, but is fraught with methodological limitations. The development of a modern, rigorous clinical research program is essential to definitively determine the efficacy and safety of this compound in this vulnerable patient population. Until such data is available, the use of this compound for depression in PD remains speculative.
References
Tofenacin: A Technical Guide for Researchers
IUPAC Name: N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine
CAS Number: 15301-93-6
Introduction
Tofenacin is a tricyclic-like antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Originally developed in the 1970s, it is also recognized as the major active metabolite of the muscle relaxant orphenadrine. This guide provides a comprehensive overview of the technical information available on this compound, including its mechanism of action, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.36 g/mol |
| Appearance | Off-White Solid |
Mechanism of Action & Signaling Pathway
This compound exerts its antidepressant effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. By binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound blocks the reabsorption of these neurotransmitters into the presynaptic neuron. This leads to an increased concentration of 5-HT and NE in the synapse, enhancing neurotransmission. The downstream signaling cascades resulting from the activation of postsynaptic serotonin and norepinephrine receptors are believed to mediate the therapeutic effects in depressive disorders.
Quantitative Data
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the characterization of a serotonin-norepinephrine reuptake inhibitor like this compound.
Radioligand Binding Assay for SERT and NET Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the human serotonin and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET
-
Non-labeled inhibitors for non-specific binding determination (e.g., Paroxetine for SERT, Desipramine for NET)
-
This compound stock solution and serial dilutions
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing hSERT or hNET to confluency. Harvest the cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the respective radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled inhibitor).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Extracellular Serotonin and Norepinephrine Levels
This protocol is for measuring the effect of this compound on extracellular levels of serotonin and norepinephrine in the brain of a freely moving rodent.[3][4][5]
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
This compound solution for administration
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes for at least one hour) to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples for serotonin and norepinephrine content using HPLC with electrochemical detection.
-
Data Analysis: Quantify the neurotransmitter concentrations in each sample. Express the post-drug levels as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound on extracellular neurotransmitter concentrations.
Conclusion
This compound is a serotonin-norepinephrine reuptake inhibitor with a long history. While specific quantitative data on its binding affinities and pharmacokinetics are not widely available in contemporary literature, its mechanism of action is well-understood within the context of SNRIs. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and similar compounds, enabling researchers to further investigate its pharmacological profile. Future studies are warranted to fully elucidate the quantitative aspects of this compound's interaction with monoamine transporters and its disposition in biological systems.
References
- 1. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 2. Pharmacokinetics of ofloxacin. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Tofenacin: A Technical Whitepaper on its Molecular Characteristics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofenacin is a tricyclic antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). This document provides a comprehensive overview of the molecular properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways are visualized using diagrams to facilitate understanding. This guide is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.
Molecular Profile of this compound
This compound, a derivative of orphenadrine, is characterized by the following molecular formula and weight. The compound is also available as a hydrochloride salt, which has different physicochemical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (free base) | C₁₇H₂₁NO | 255.35 |
| This compound Hydrochloride | C₁₇H₂₂ClNO | 291.82 |
Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition
This compound exerts its antidepressant effects by acting as a dual serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. It binds to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing neurotransmission.
| Compound | SERT Ki (nM) | NET Ki (nM) | Selectivity (NET/SERT) |
| Duloxetine | 0.8 | 7.5 | 9.4 |
| Venlafaxine | 25 | 416 | 16.6 |
| Milnacipran | 100 | 200 | 2.0 |
| Levomilnacipran | 19 | 9 | 0.5 |
Note: Lower Ki values indicate higher binding affinity.
The following diagram illustrates the primary mechanism of action of this compound at the synaptic level.
Downstream Signaling Pathways
The increased availability of serotonin and norepinephrine in the synaptic cleft leads to the activation of various downstream signaling pathways, which are believed to mediate the therapeutic effects of SNRIs. These pathways are complex and involve multiple intracellular cascades that ultimately influence gene expression and neuronal plasticity.
The following diagram provides a simplified overview of the principal signaling cascades activated by serotonin and norepinephrine receptor stimulation.
Experimental Protocols
The following sections detail standardized experimental protocols that can be employed to characterize the pharmacological profile of this compound and other SNRIs.
Radioligand Binding Assay for SERT and NET
This assay is used to determine the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.
Workflow:
Methodology:
-
Membrane Preparation: Cell membranes expressing either human SERT or NET are prepared from transfected cell lines (e.g., HEK293 cells).
-
Incubation: Membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]citalopram for SERT or [³H]nisoxetine for NET) and a range of concentrations of the test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosome Uptake Assay
This assay measures the functional inhibition of serotonin and norepinephrine reuptake by a test compound in synaptosomes, which are isolated nerve terminals.
Workflow:
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., cortex, hippocampus) by homogenization and differential centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound (this compound) to allow for binding to the transporters.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine).
-
Incubation: The mixture is incubated for a short period to allow for the transport of the radiolabeled neurotransmitter into the synaptosomes.
-
Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Conclusion
This compound is a serotonin-norepinephrine reuptake inhibitor with a well-defined molecular structure. Its mechanism of action is centered on the blockade of SERT and NET, leading to increased synaptic concentrations of serotonin and norepinephrine and subsequent activation of downstream signaling pathways. The experimental protocols described herein provide a framework for the detailed pharmacological characterization of this compound and other SNRI compounds, which is essential for advancing research and development in the field of antidepressant therapeutics.
References
Methodological & Application
Tofenacin In Vitro Experimental Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofenacin is a tricyclic antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is also the major active metabolite of the muscle relaxant orphenadrine. Emerging research has highlighted its potential anticholinergic and antihistamine properties, making it a compound of interest for a variety of therapeutic applications. This document provides detailed application notes and protocols for a range of in vitro experimental assays to characterize the pharmacological profile of this compound.
Data Presentation: Summary of In Vitro Activities
The following table summarizes the available quantitative data on the in vitro activity of this compound at key pharmacological targets. This information is crucial for understanding its mechanism of action and for designing further preclinical and clinical studies.
| Target | Assay Type | Radioligand | Tissue/Cell Line | Species | IC50 (nM) | Ki (nM) | Reference |
| Muscarinic Acetylcholine Receptor | Radioligand Binding | [3H]-Atropine | Brain | Not Specified | 130 | 54 | [1][2] |
Note: Data for serotonin transporter, norepinephrine transporter, and histamine receptors are not yet available in the public domain. The protocols provided below can be used to determine these values.
Key Signaling Pathways
This compound's primary mechanism of action involves the modulation of monoaminergic and cholinergic signaling pathways.
Serotonin and Norepinephrine Reuptake Inhibition
This compound is known to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the synapse and enhancing downstream signaling. This is the primary mechanism underlying its antidepressant effects.
References
Application Notes and Protocols for Tofenacin Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tofenacin is a serotonin-norepinephrine reuptake inhibitor (SNRI) and the major active metabolite of orphenadrine. Due to the limited availability of direct preclinical studies on this compound in mice, this document provides a comprehensive guide to its potential dosage and administration based on data from structurally and functionally similar SNRIs, namely duloxetine, desipramine, and fluoxetine. These application notes and protocols are intended to serve as a starting point for researchers designing in vivo studies in mice.
Data Presentation: this compound and Analogue Dosage in Mice
The following table summarizes the dosage and administration routes for this compound analogues that can be used to estimate appropriate dosing for this compound in mice.
| Drug | Class | Route of Administration | Dosage Range | Study Context |
| Duloxetine | SNRI | Intraperitoneal (i.p.) | 10 - 60 mg/kg | Neuropathic pain studies.[1] |
| Oral (p.o.) | 3 - 20 mg/kg | Renal effects studies.[2] | ||
| Oral (p.o.) | Up to 30 mg/kg | Gastrointestinal transit studies.[2] | ||
| Intraperitoneal (i.p.) | 10 mg/kg | Cognitive studies.[3] | ||
| Desipramine | SNRI (Tricyclic) | Intraperitoneal (i.p.) | 3.2 - 32 mg/kg | Behavioral studies (forced swim test).[4] |
| Oral (p.o.) | 30 mg/kg/day | Behavioral studies (anxiety and depression models).[5] | ||
| Fluoxetine | SSRI (relevant SNRI analogue) | Oral Gavage (p.o.) | Not specified | General administration protocol.[6] |
| Orphenadrine (parent compound of this compound) | Anticholinergic | Oral (p.o.) | LD50: 100 mg/kg | Acute toxicity studies. |
Signaling Pathway
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like this compound exert their therapeutic effects by modulating neurotransmission in the central nervous system. They primarily act by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron.[7][8] This inhibition leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[7][8]
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol is based on the administration of duloxetine for neuropathic pain studies in mice.[1]
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
1 mL sterile syringes
-
25-27 gauge sterile needles[9]
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 1 mg/mL solution to inject 0.25 mL).
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the injection volume. The recommended maximum injection volume for intraperitoneal administration in mice is 10 mL/kg.[9]
-
Restrain the mouse by gently scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Wipe the injection site (lower right or left quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back. If fluid is present, discard the needle and syringe and start over at a different site.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions for at least 15-30 minutes post-injection.
-
Protocol 2: Oral Gavage (p.o.) Administration of this compound in Mice
This protocol is a general guideline for oral gavage in mice.[6][10][11][12][13]
Materials:
-
This compound hydrochloride
-
Sterile water or other appropriate vehicle
-
1 mL sterile syringes
-
18-20 gauge, 1.5-2 inch flexible or curved feeding needle with a ball tip[6]
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Animal Handling and Gavage:
-
Weigh the mouse to calculate the correct volume.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.[10]
-
Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study in mice involving this compound administration.
References
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium-deficient diet alters depression- and anxiety-related behavior in mice--influence of desipramine and Hypericum perforatum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. psychscenehub.com [psychscenehub.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.fsu.edu [research.fsu.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
Tofenacin Solubility: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of Tofenacin's solubility in various solvents, alongside comprehensive experimental protocols for its determination. This guide aims to facilitate the effective use of this compound in a laboratory setting.
This compound is an antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Understanding its solubility is crucial for the design and execution of in vitro and in vivo studies, as well as for formulation development.
This compound Solubility Profile
Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the available qualitative information.
| Solvent | Solubility |
| Chloroform | Slightly Soluble[2] |
| Methanol | Slightly Soluble[2] |
It is highly recommended that researchers determine the specific solubility of this compound in their solvent of choice experimentally.
Experimental Protocol: Determination of this compound Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for determining the solubility of this compound.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, Water, Phosphate-Buffered Saline)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound powder and add it to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a standard curve with known concentrations of this compound to accurately determine the concentration of the unknown samples.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
References
Tofenacin Stability and Storage: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofenacin is an antidepressant drug with a tricyclic-like structure that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is also the major active metabolite of the muscle relaxant orphenadrine and is thought to contribute to orphenadrine's antidepressant effects.[1] Due to its therapeutic potential, understanding the stability profile and appropriate storage conditions of this compound is critical for ensuring its quality, efficacy, and safety in research and development settings.
These application notes provide a comprehensive overview of this compound's stability under various conditions and offer detailed protocols for its handling and storage. The information presented herein is compiled from available scientific literature on this compound and structurally related compounds.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.36 g/mol [2] |
| Appearance | Solid (form may vary) |
| CAS Number | 15301-93-6 |
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended for routine storage of this compound and its formulations.
| Condition | Solid Form | Solutions |
| Temperature | Controlled Room Temperature (20-25°C) | Short-term (≤ 24 hours): 2-8°C Long-term: ≤ -20°C |
| Humidity | Store in a dry place, protected from moisture. | N/A |
| Light | Protect from light. Store in amber vials or light-resistant containers. | Protect from light. Use amber vials or wrap containers in foil. |
| Atmosphere | Store in a well-sealed container. | For long-term storage, consider purging with an inert gas (e.g., nitrogen, argon) before sealing to minimize oxidation. |
Stability Profile of this compound
Detailed stability studies on this compound are not extensively available in the public domain. However, based on its chemical structure (a tertiary amine and an ether linkage) and its relation to orphenadrine and other tricyclic antidepressants, the following degradation pathways can be anticipated.
Hydrolytic Degradation
Hydrolysis is a potential degradation pathway for the ether linkage in this compound, particularly under acidic or basic conditions, which could lead to the formation of 2-methylbenzhydrol and N-methylethanolamine. The rate of hydrolysis is expected to be pH and temperature-dependent.
Oxidative Degradation
The tertiary amine group in this compound is susceptible to oxidation, which can lead to the formation of N-oxide derivatives. The presence of oxygen, metal ions, and exposure to light can accelerate oxidative degradation.
Photodegradation
This compound, like other tricyclic antidepressants, may be sensitive to light.[3][4][5][6][7] Photodegradation can lead to a variety of degradation products through complex reaction pathways, potentially involving cleavage of the ether bond and modifications to the aromatic rings.
Thermal Degradation
Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. The tertiary amine functional group may also be susceptible to thermal decomposition.[8][9][10][11]
Signaling Pathway of this compound
As a serotonin-norepinephrine reuptake inhibitor (SNRI), this compound's primary mechanism of action is to block the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][12][13]
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific formulation and analytical method used.
Forced Degradation Studies Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. [PDF] Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and Doxepine | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 7. Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 13. ebiohippo.com [ebiohippo.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tofenacin
Introduction
Tofenacin is an antidepressant drug with a tricyclic-like structure, acting as a serotonin-norepinephrine reuptake inhibitor.[1][2] It is also the major active metabolite of orphenadrine.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substance and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3] This application note describes a general reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound. The described protocol is a representative method and requires validation in accordance with ICH guidelines to ensure its suitability for its intended purpose.[4]
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and an organic solvent (e.g., acetonitrile or methanol). This compound, being a moderately nonpolar molecule, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using HPLC.
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Filtration assembly with 0.45 µm membrane filters.
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (analytical grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Purified water (HPLC grade).
-
2. Chromatographic Conditions (Recommended Starting Point)
The following conditions are a starting point and may require optimization:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by scanning the UV spectrum of this compound (typically in the range of 220-280 nm). |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.05 M solution of potassium dihydrogen phosphate in purified water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in the ratio of 40:60 (v/v). Degas the mobile phase by sonication or helium sparging before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation (for a hypothetical tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The filtrate is the sample solution. Further dilutions can be made with the mobile phase if necessary to bring the concentration within the calibration range.
-
4. System Suitability
Before starting the analysis, inject the working standard solution (e.g., 20 µg/mL) five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
5. Method Validation
The analytical method should be validated according to ICH guidelines, evaluating the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The following table summarizes the typical validation parameters and acceptable limits for a robust HPLC method. The values presented are illustrative examples.
| Validation Parameter | Typical Results (Illustrative Example) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 50 µg/mL | As per application needs |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 1.0% | % RSD ≤ 2.0% |
| - Intermediate (Inter-day) | < 1.5% | % RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | 0.3 µg/mL | Signal-to-Noise Ratio ≈ 10:1 |
| Robustness | % RSD < 2.0% for minor changes in flow rate, pH, and mobile phase composition. | No significant impact on results |
Visualization
Caption: Workflow for HPLC Method Development and Validation.
Caption: Experimental Workflow for this compound HPLC Analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (free base) | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
Tofenacin: Application Notes and Protocols for Neuropharmacological Screening
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tofenacin is a tricyclic-like compound recognized for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). As the major active metabolite of orphenadrine, it is implicated in the antidepressant effects observed in patients with Parkinson's disease.[1] Its neuropharmacological profile also suggests potential anticholinergic and antihistamine properties, making it a molecule of interest for broader central nervous system (CNS) screening.[1][2][3][4]
These application notes provide a framework for the neuropharmacological screening of this compound, outlining its mechanism of action and providing protocols for in vitro and in vivo assays relevant to its characterization. The provided methodologies are based on established screening procedures for antidepressants and compounds targeting monoaminergic, cholinergic, and histaminergic systems.
Mechanism of Action:
This compound's primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET.[1][2][3][4] This dual inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling. This is a well-established mechanism for antidepressant efficacy.
Additionally, based on its structural similarity to orphenadrine, this compound is presumed to have antagonistic activity at muscarinic acetylcholine receptors (mAChRs) and histamine H1 receptors.[1][2][3][4] Screening for these activities is crucial for a comprehensive understanding of its pharmacological profile and potential side effects, such as dry mouth, blurred vision, or sedation.
Data Presentation
While this compound is qualitatively described as a serotonin-norepinephrine reuptake inhibitor with potential anticholinergic and antihistaminic effects, specific quantitative data, such as Ki or IC50 values from publicly available literature, are limited. The following tables are structured to accommodate such data as it becomes available through experimental investigation.
Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters and Key Receptors
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | e.g., [³H]Citalopram | e.g., Human recombinant | Data not available | |
| Norepinephrine Transporter (NET) | e.g., [³H]Nisoxetine | e.g., Human recombinant | Data not available | |
| Muscarinic M1 Receptor | e.g., [³H]Pirenzepine | e.g., Human recombinant | Data not available | |
| Muscarinic M2 Receptor | e.g., [³H]AF-DX 384 | e.g., Human recombinant | Data not available | |
| Muscarinic M3 Receptor | e.g., [³H]4-DAMP | e.g., Human recombinant | Data not available | |
| Muscarinic M4 Receptor | e.g., [³H]Tiotropium | e.g., Human recombinant | Data not available | |
| Muscarinic M5 Receptor | e.g., [³H]Scopolamine | e.g., Human recombinant | Data not available | |
| Histamine H1 Receptor | e.g., [³H]Mepyramine | e.g., Human recombinant | Data not available |
Table 2: this compound Functional Activity (IC50) in Monoamine Reuptake Assays
| Assay | Cell Line/Synaptosomes | Substrate | IC50 (nM) | Reference |
| Serotonin Reuptake Inhibition | e.g., HEK293 cells expressing hSERT | [³H]5-HT | Data not available | |
| Norepinephrine Reuptake Inhibition | e.g., HEK293 cells expressing hNET | [³H]NE | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological profile of this compound.
In Vitro Assays
1. Radioligand Binding Assay for SERT, NET, Muscarinic, and Histamine Receptors
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for various transporters and receptors.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor/transporter (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the target (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]N-methylscopolamine (NMS) for general muscarinic receptors, [³H]Mepyramine for H1 receptors).
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding competitor (a high concentration of a known ligand for the target, e.g., unlabeled Citalopram for SERT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell/tissue membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell/tissue membranes, and a high concentration of the non-specific competitor.
-
This compound Competition: Assay buffer, radioligand, cell/tissue membranes, and varying concentrations of this compound.
-
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro Serotonin and Norepinephrine Reuptake Inhibition Assay
This protocol measures the functional potency (IC50) of this compound in inhibiting the reuptake of serotonin and norepinephrine.
-
Materials:
-
Cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells), or synaptosomes prepared from specific brain regions (e.g., striatum or hippocampus).
-
Radiolabeled substrate: [³H]Serotonin ([³H]5-HT) or [³H]Norepinephrine ([³H]NE).
-
This compound stock solution.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well microplates.
-
Filtration apparatus and glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific binding).
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Plate the cells or prepare synaptosomes and aliquot into a 96-well plate.
-
Prepare serial dilutions of this compound in uptake buffer.
-
Pre-incubate the cells/synaptosomes with either buffer (for total uptake) or varying concentrations of this compound for a short period (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).
-
Initiate the uptake by adding the radiolabeled substrate ([³H]5-HT or [³H]NE).
-
Incubate for a short period to ensure measurement of the initial rate of uptake (e.g., 5-15 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific uptake by including a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET) at a high concentration.
-
Subtract non-specific uptake from all other measurements.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
In Vivo Assays for Antidepressant-like Activity
1. Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for antidepressant-like activity.
-
Apparatus:
-
A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or paws.
-
-
Procedure:
-
Administer this compound or vehicle to different groups of mice at a specified time before the test (e.g., 30-60 minutes intraperitoneally).
-
Gently place each mouse individually into the cylinder of water.
-
Record the behavior of the mouse for a 6-minute session.
-
The primary measure is the duration of immobility, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
A trained observer, blind to the treatment conditions, should score the immobility time, typically during the last 4 minutes of the 6-minute test.
-
-
Data Analysis:
-
Compare the mean immobility time between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
2. Tail Suspension Test (TST) in Mice
The TST is another common behavioral despair model for screening antidepressants.
-
Apparatus:
-
A suspension box or an elevated rod from which the mouse can be suspended.
-
Adhesive tape to secure the tail.
-
-
Procedure:
-
Administer this compound or vehicle to different groups of mice.
-
Approximately 1 cm from the tip of the tail, wrap a piece of adhesive tape.
-
Use the tape to suspend the mouse from the elevated rod or bar.
-
Record the behavior for a 6-minute period.
-
Measure the total duration of immobility, defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the this compound-treated and vehicle control groups. A significant decrease in immobility is interpreted as an antidepressant-like effect.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's primary and potential secondary signaling pathways.
Experimental Workflow for In Vitro Screening
Caption: Workflow for the in vitro neuropharmacological screening of this compound.
Experimental Workflow for In Vivo Antidepressant Screening
Caption: Workflow for assessing the antidepressant-like effects of this compound in vivo.
References
Application Notes and Protocols: Tofenacin in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofenacin is a muscarinic acetylcholine receptor antagonist. Muscarinic receptors, particularly the M1 and M3 subtypes for which this compound shows some selectivity, are implicated in various physiological processes, including smooth muscle contraction and cognitive functions. While clinically used for overactive bladder by targeting M3 receptors in the bladder, its M1 receptor antagonism presents a rationale for its investigation in models of neurodegenerative diseases where cholinergic deficits are a key pathological feature, such as Alzheimer's disease.[1][2][3][4][5] The central nervous system (CNS) effects of anticholinergic agents are well-documented, with non-selective antagonists like scopolamine being used to induce cognitive impairment in preclinical models.[6][7][8][9] However, the therapeutic potential of more selective muscarinic antagonists like this compound in neurodegenerative diseases is an area of active research interest. The ability of this compound to cross the blood-brain barrier is a critical factor for its potential CNS effects and would need to be thoroughly evaluated.[10][11][12][13][14]
This document provides detailed application notes and protocols for utilizing this compound in preclinical neurodegenerative disease models to explore its potential effects on cognitive and motor functions.
Proposed Signaling Pathway of this compound in a Neurodegenerative Context
Caption: this compound's proposed mechanism in the CNS.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Source |
| M1 | Data to be determined | TBD |
| M2 | Data to be determined | TBD |
| M3 | Data to be determined | TBD |
| M4 | Data to be determined | TBD |
| M5 | Data to be determined | TBD |
Table 2: Effect of this compound on Scopolamine-Induced Cognitive Deficits (Morris Water Maze)
| Treatment Group | N | Escape Latency (s) | Time in Target Quadrant (s) |
| Vehicle + Saline | 12 | Mean ± SEM | Mean ± SEM |
| Vehicle + Scopolamine | 12 | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) + Scopolamine | 12 | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) + Scopolamine | 12 | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) + Scopolamine | 12 | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Motor Function in a Parkinson's Disease Model (Rotarod Test)
| Treatment Group | N | Latency to Fall (s) |
| Sham + Vehicle | 10 | Mean ± SEM |
| 6-OHDA + Vehicle | 10 | Mean ± SEM |
| 6-OHDA + this compound (1 mg/kg) | 10 | Mean ± SEM |
| 6-OHDA + this compound (5 mg/kg) | 10 | Mean ± SEM |
| 6-OHDA + this compound (10 mg/kg) | 10 | Mean ± SEM |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Scopolamine-Induced Cognitive Deficit Model
This protocol outlines the use of this compound in a widely used pharmacological model of cognitive impairment relevant to Alzheimer's disease.[6][7][8][9][15]
1. Animals:
-
Species: Male Wistar rats (250-300g) or C57BL/6 mice (25-30g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
2. Drug Preparation and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline). Prepare fresh daily.
-
Scopolamine Hydrobromide: Dissolve in sterile saline (0.9%).
-
Administration:
-
Administer this compound (or vehicle) via oral gavage (p.o.) or intraperitoneal (i.p.) injection 60 minutes prior to scopolamine administration.
-
Administer scopolamine (1 mg/kg) or saline via i.p. injection 30 minutes before the behavioral task.
-
3. Behavioral Testing: Morris Water Maze
-
Apparatus: A circular pool (1.5 m diameter for rats, 1.2 m for mice) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase (4 consecutive days):
-
Four trials per day for each animal.
-
The starting position is varied for each trial.
-
Allow the animal to swim for a maximum of 60 seconds to find the platform.
-
If the animal fails to find the platform, guide it to the platform and allow it to stay for 15 seconds.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 5):
-
Remove the escape platform.
-
Allow the animal to swim freely for 60 seconds.
-
Track the animal's movement and measure the time spent in the target quadrant (where the platform was located).
-
Caption: Workflow for the scopolamine-induced deficit model.
Protocol 2: Immunohistochemical Analysis of Cholinergic Markers
This protocol is for assessing the effect of this compound on cholinergic neuron integrity in a neurodegenerative disease model.[16][17][18][19][20]
1. Tissue Preparation:
-
Anesthetize the animal deeply and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose in PBS until it sinks.
-
Section the brain into 40 µm coronal sections using a cryostat or vibratome.
2. Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate buffer incubation).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against Choline Acetyltransferase (ChAT) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with an appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash sections in PBS and mount on slides with a mounting medium containing DAPI.
3. Imaging and Analysis:
-
Image the sections using a confocal or fluorescence microscope.
-
Quantify the number and intensity of ChAT-positive neurons in specific brain regions (e.g., hippocampus, basal forebrain).
Protocol 3: In Vivo Electrophysiology in an Alzheimer's Disease Mouse Model
This protocol is for assessing the effect of this compound on hippocampal network activity, which is often disrupted in Alzheimer's disease.[21][22][23][24][25]
1. Animal Model:
-
Use a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1) and wild-type littermates as controls.
2. Electrode Implantation:
-
Surgically implant a multi-electrode array (e.g., silicon probe) into the hippocampus (e.g., CA1 region) of anesthetized mice.
-
Allow for a recovery period of at least one week.
3. Electrophysiological Recording:
-
Record local field potentials (LFPs) and single-unit activity from freely moving mice in their home cage or during a behavioral task.
-
Establish a baseline recording period.
-
Administer this compound (or vehicle) and record for a designated period post-injection to assess changes in neuronal firing rates, synaptic plasticity (long-term potentiation), and network oscillations (e.g., theta and gamma rhythms).
4. Data Analysis:
-
Spike sort the single-unit data to isolate individual neurons.
-
Analyze changes in firing rates and patterns.
-
Perform power spectral analysis on the LFP data to quantify changes in different frequency bands.
Caption: this compound's potential influence in Alzheimer's.
References
- 1. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones [emedicine.medscape.com]
- 5. Bladder control problems: Medicines for urinary symptoms - Mayo Clinic [mayoclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 8. Food Science of Animal Resources [kosfaj.org]
- 9. researchgate.net [researchgate.net]
- 10. The ability of tolfenamic acid to penetrate the brain: a model for testing the brain disposition of candidate Alzheimer's drugs using multiple platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Altered brain penetration of diclofenac and mefenamic acid, but not acetaminophen, in Shiga-like toxin II-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Beyond the Blood:Brain Barrier: The Importance of Central Nervous System (CNS) Pharmacokinetics for the Treatment of CNS Tumors, Including Diffuse Intrinsic Pontine Glioma [frontiersin.org]
- 14. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Immunohistochemical fluorescent labelling and activity readout of striatal cholinergic interneuron activity [protocols.io]
- 17. Immunohistochemical staining of cholinergic neurons in the human brain using a polyclonal antibody to human choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunohistochemistry of Human Brain Striatum: ciliation of cholinergic neurons and astrocytes [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Immunohistochemistry (IHC) protocol [hellobio.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Reproducibility of in vivo electrophysiological measurements in mice [elifesciences.org]
- 23. bio.fsu.edu [bio.fsu.edu]
- 24. Chronic Recordings in Transgenic Mice - Methods for Neural Ensemble Recordings - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. vjneurology.com [vjneurology.com]
Troubleshooting & Optimization
Tofenacin Solubility Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Tofenacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a tricyclic antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It is also the major active metabolite of orphenadrine.[1] The free base is an off-white solid.[2] Key chemical properties are summarized in the table below.
Data Presentation: this compound and this compound HCl Properties
| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |
| Molecular Formula | C₁₇H₂₁NO | C₁₇H₂₂ClNO | [3][4] |
| Molecular Weight | 255.36 g/mol | 291.82 g/mol | [1][4] |
| Appearance | Off-White Solid | White to Light Beige Solid | [2] |
| Predicted pKa | 9.42 ± 0.10 | - | [2] |
| Melting Point | <25 °C | 147-148 °C | [2] |
Q2: I am having trouble dissolving this compound. What are the general solubility characteristics?
A2: this compound is known to have limited aqueous solubility. Qualitative data indicates that this compound free base is slightly soluble in chloroform and methanol.[2] The hydrochloride salt form is also described as slightly soluble in chloroform, methanol, and water. Due to its basic nature (predicted pKa of 9.42), the solubility of this compound is highly dependent on pH.[2] At pH values below its pKa, this compound will be protonated and exist as a more soluble salt. Conversely, at pH values above its pKa, it will be in its less soluble free base form.
Q3: What are some common solvents I can use to prepare a stock solution of this compound?
A3: Based on available data and common laboratory practices for poorly soluble compounds, the following solvents can be considered for preparing a stock solution. It is always recommended to start with a small amount of this compound to test solubility in a new solvent system.
Data Presentation: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mg/mL | A common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds. |
| Ethanol (EtOH) | ~1-5 mg/mL | May require warming or sonication to fully dissolve. |
| Methanol (MeOH) | Slightly Soluble | Qualitative data suggests limited solubility.[2] |
| Chloroform | Slightly Soluble | Qualitative data suggests limited solubility.[2] Primarily for analytical purposes, not biological experiments. |
| Aqueous Buffers (pH < 7) | pH-dependent | Solubility will increase as the pH is lowered below the pKa of 9.42. |
Disclaimer: The quantitative solubility values in this table are estimates based on qualitative descriptions and general properties of similar compounds. It is highly recommended to perform your own solubility tests.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter.
Problem 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
-
Question: Why won't my this compound dissolve in a neutral aqueous buffer?
-
Answer: this compound is a weak base with a predicted pKa of 9.42.[2] At a neutral pH of 7.4, a significant portion of the this compound will be in its non-ionized, free base form, which has very low aqueous solubility.
-
-
Question: How can I increase the solubility of this compound in an aqueous solution?
-
Answer: You can increase the solubility of this compound in aqueous solutions by lowering the pH. By preparing your buffer at a pH below the pKa (e.g., pH 4-6), this compound will become protonated, forming a more soluble salt.
-
Problem 2: I need to prepare a concentrated stock solution of this compound for my experiments.
-
Question: What is the best solvent for a high-concentration stock solution?
-
Answer: Dimethyl sulfoxide (DMSO) is a good first choice for preparing a concentrated stock solution of this compound. It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds.
-
-
Question: I have dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What should I do?
-
Answer: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium. Here are some strategies to overcome this:
-
Use a lower concentration of the DMSO stock solution.
-
Incorporate a co-solvent or surfactant in your final dilution. A common in vivo formulation for poorly soluble drugs involves a mixture of DMSO, PEG300, and a surfactant like Tween 80.[5]
-
Perform a serial dilution. Instead of a single large dilution, perform a stepwise dilution into the aqueous medium while vortexing.
-
-
Problem 3: I am observing inconsistencies in my experimental results that I suspect are due to this compound solubility issues.
-
Question: How can I ensure my this compound is fully dissolved and stable in my experimental setup?
-
Answer:
-
Visual Inspection: Always visually inspect your solutions for any particulate matter.
-
Sonication: Use a sonicator to aid in the dissolution of this compound.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can help increase solubility, but be cautious of potential compound degradation at higher temperatures.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to minimize precipitation over time.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (free base, MW: 255.36 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 255.36 g/mol * 1000 mg/g = 2.56 mg
-
-
Weigh out the calculated amount of this compound and place it in a clean, dry microcentrifuge tube or vial.
-
Add the desired volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow to troubleshoot common this compound solubility problems.
Diagram 2: Signaling Pathway of this compound as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
Caption: this compound blocks SERT and NET, increasing serotonin and norepinephrine levels.
References
- 1. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNRIs: mechanism of action and clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
Technical Support Center: Optimizing Tofenacin Concentration for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for utilizing Tofenacin in in vitro experimental settings. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is an antidepressant drug that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] It is also the major active metabolite of the muscle relaxant Orphenadrine.[1][3] Its primary mechanism involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), which increases the concentration of these neurotransmitters in the synaptic cleft.[4] Due to its structural similarity to Orphenadrine, it may also possess anticholinergic (muscarinic receptor antagonist) and antihistamine properties.[1][2][5]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: this compound is sparingly soluble in aqueous solutions but is soluble in Dimethyl Sulfoxide (DMSO).[5][6] It is highly recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.[6] This stock can then be serially diluted to working concentrations.
Q3: What is a good starting concentration range for my in vitro experiments? A3: Publicly available data on specific IC50 or EC50 values for this compound across various cell lines is limited. Therefore, a dose-range finding study is critical. A broad starting range with logarithmic dilutions (e.g., 10 nM to 100 µM) is recommended to establish the concentrations for definitive experiments.[7][8]
Q4: Why is my this compound precipitating when I add it to the cell culture medium? A4: Precipitation is a common issue for hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium. The rapid change in solvent polarity causes the compound to "crash out" of the solution.[9] This can lead to inaccurate dosing and unreliable results.[10]
Q5: What is the maximum final concentration of DMSO recommended in cell culture? A5: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity.[10] A concentration of 0.5% (v/v) is a common upper limit, but the ideal concentration is typically below 0.1%.[6][11] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound dose.[10]
Troubleshooting Guide
Problem: I see a precipitate immediately after diluting my this compound DMSO stock into the cell culture medium.
-
Possible Cause: Supersaturation and rapid solvent polarity shift.[9] Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can create localized high concentrations that exceed the solubility limit.[6]
-
Solution 1: Gradual Dilution. Add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[9] This helps to ensure rapid and uniform mixing, avoiding localized supersaturation.[6]
-
Solution 2: Serial Dilution. Instead of a single large dilution step, perform a serial dilution. For example, first, dilute the 10 mM stock to 1 mM in medium, mix well, and then dilute the 1 mM solution to the final desired concentration.
-
Solution 3: Pre-warm the Medium. Using medium that has been pre-warmed to 37°C can sometimes improve the solubility of compounds compared to using medium at room temperature or from cold storage.[6][9]
Problem: The medium in my culture plate becomes cloudy or shows precipitate hours after treatment.
-
Possible Cause: Compound instability or interaction with media components. Some compounds can degrade over long incubation periods or bind to components in serum, leading to precipitation.
-
Solution 1: Assess Solubility Limit. Before conducting your experiment, determine the kinetic solubility of this compound in your specific cell culture medium. This can be done by preparing your desired concentration, incubating it under culture conditions (37°C, 5% CO2) for a few hours in a cell-free plate, and then visually inspecting for precipitation.[12]
-
Solution 2: Reduce Incubation Time. If the compound is unstable over long periods, consider using shorter incubation times for your assay if the experimental design allows.
-
Solution 3: Use Serum-Free Medium for Dilution. If you suspect interaction with serum proteins, prepare the final dilutions in a serum-free medium immediately before adding them to the cells cultured in a complete medium.
Problem: My experimental results show high variability between replicates.
-
Possible Cause: Inconsistent precipitation or inaccurate pipetting. If the compound is not fully dissolved, different wells may receive different effective concentrations of the drug.[10] Pipetting very small volumes (<1 µL) of DMSO stock can also introduce significant errors.
-
Solution 1: Visual Confirmation. Always visually inspect your prepared this compound-containing medium for clarity before adding it to your cells. Centrifuge the solution at high speed to pellet any undissolved precipitate if necessary.[10]
-
Solution 2: Prepare Intermediate Dilutions. To avoid pipetting very small volumes, prepare an intermediate stock solution from your main DMSO stock. For example, dilute your 10 mM stock to 100 µM in DMSO, and then use this intermediate stock to make your final dilutions in the medium.
Quantitative Data Summary
Specific, validated IC50 and Ki values for this compound are not widely available in public databases. Researchers should determine these values empirically for their specific cell line and assay system. The table below outlines key parameters to determine and provides general starting points for concentration range-finding experiments.
| Parameter | Description | Target | Typical Concentration Range for Range-Finding |
| IC50 | Half-maximal Inhibitory Concentration | Cell Viability / Proliferation | 0.01 µM - 100 µM |
| Ki | Inhibition Constant | SERT, NET | 0.001 µM - 10 µM |
| EC50 | Half-maximal Effective Concentration | Functional Response (e.g., signaling) | 0.001 µM - 10 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing this compound solutions to minimize solubility issues.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare High-Concentration Stock (e.g., 10 mM): a. Weigh the required amount of this compound powder in a sterile tube. b. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[6] d. Visually inspect the solution to ensure no particles are visible. e. Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.[6]
-
Prepare Final Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing.[9] The final DMSO concentration should not exceed 0.5% (ideally <0.1%).[6] d. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Protocol 2: Determining Cytotoxicity (IC50) using MTT Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.[1][13]
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.[13]
-
This compound Treatment: a. Prepare a serial dilution of this compound in complete medium (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). b. Include a vehicle control (medium with the highest final DMSO concentration) and an untreated control. c. Carefully remove the old medium from the cells and add 100 µL of the this compound working solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition and Incubation: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13] b. Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[13]
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan.[13] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[14]
Protocol 3: Functional Assessment via Neurotransmitter Reuptake Assay
This protocol outlines the general steps for a cell-based assay to measure the inhibition of SERT or NET. This can be performed using cell lines endogenously expressing the transporters (e.g., JAR cells for SERT, SK-N-BE(2)C for NET) or cells engineered to overexpress them.[15][16]
Materials:
-
Appropriate cell line plated in 24- or 96-well plates.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled or fluorescent substrate (e.g., [³H]serotonin or [³H]norepinephrine).[15][16]
-
This compound working solutions at various concentrations.
-
Known selective inhibitor for non-specific binding control (e.g., Desipramine for NET).[15]
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Preparation: a. Plate cells and grow to an appropriate confluency. b. On the day of the assay, wash the cells gently with pre-warmed assay buffer.[15]
-
Inhibitor Pre-incubation: a. Add assay buffer containing the various concentrations of this compound (or vehicle control) to the wells. b. Incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Substrate Addition: a. Initiate the reuptake reaction by adding the radiolabeled or fluorescent substrate to all wells. The final substrate concentration should be near its Km value for the transporter.[15][16] b. Incubate for a defined period (e.g., 10-60 minutes) at the appropriate temperature.[15][16]
-
Termination and Wash: a. Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold wash buffer to remove the extracellular substrate.[16]
-
Quantification: a. Lyse the cells to release the internalized substrate. b. Quantify the amount of substrate taken up by the cells using a scintillation counter (for radiolabels) or a fluorescence reader.
-
Data Analysis: a. Determine the percent inhibition of substrate uptake at each this compound concentration compared to the vehicle control. b. Plot the percent inhibition against the logarithm of the this compound concentration and calculate the IC50 or Ki value using non-linear regression.
Visualizations
Caption: Presumed signaling pathway of this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting logic for solubility issues.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orphenadrine - Wikipedia [en.wikipedia.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Tofenacin Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tofenacin in aqueous solutions. All recommendations and protocols are based on established principles of pharmaceutical stability testing and the known chemical properties of this compound's structural components.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound's structure, featuring a tertiary amine and a diphenylmethane-derived ether, suggests two primary areas of concern for stability in aqueous solutions:
-
Oxidation of the Tertiary Amine: Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. This process can be accelerated by the presence of oxygen, metal ions, and exposure to light.
-
pH-Dependent Degradation: While the ether linkage in this compound is generally more stable than an ester, extreme pH conditions (both acidic and basic) can potentially promote degradation. The protonation state of the tertiary amine, which is pH-dependent, will also influence the molecule's overall stability and solubility.
Q2: My this compound solution has changed color. What could be the cause?
A2: A change in the color of your this compound solution is often an indicator of chemical degradation. The most likely cause is oxidation.[1] The formation of colored impurities can result from the reaction of this compound or its degradation products with oxygen or other reactive species in the solution. It is recommended to prepare fresh solutions and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: I am observing poor solubility of this compound in my aqueous buffer. How can I improve it?
A3: this compound is described as being slightly soluble in some organic solvents and its aqueous solubility is expected to be low. To improve solubility in aqueous buffers, consider the following:
-
pH Adjustment: this compound is a basic compound due to its tertiary amine group. Adjusting the pH of the buffer to a more acidic range (e.g., pH 4-6) will protonate the amine, forming a more soluble salt.
-
Use of Co-solvents: If pH adjustment is not sufficient or desirable for your experiment, the use of a water-miscible organic co-solvent such as ethanol, DMSO, or PEG 300 may be necessary. It is crucial to validate the compatibility of the chosen co-solvent with your experimental system.
Q4: What are the expected degradation products of this compound?
A4: Based on the structure of this compound, the primary degradation products are likely to arise from the oxidation of the tertiary amine. The most common oxidative degradation product would be the corresponding This compound N-oxide . Under forced degradation conditions, other products resulting from the cleavage of the C-N or C-O bonds might be observed.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Prepare fresh solutions daily. Store stock solutions at -20°C or -80°C. Protect solutions from light by using amber vials or covering with aluminum foil. Degas aqueous buffers to remove dissolved oxygen. |
| Loss of potency/activity over time | Chemical instability of this compound in the experimental medium. | Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions (buffer, temperature, etc.). If significant degradation is observed, consider adjusting the pH, using a different buffer system, or adding antioxidants (with caution and validation). |
| Precipitation of this compound during experiment | Poor solubility or change in pH/temperature affecting solubility. | Ensure the concentration of this compound is below its solubility limit in your experimental medium. Maintain consistent pH and temperature throughout the experiment. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous medium does not cause precipitation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a solid sample of this compound and a solution in a suitable buffer in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in a suitable buffer to UV light (254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a diode array detector (DAD) or a mass spectrometer (MS)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or scan with DAD to find the optimal wavelength)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5] The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Predicted degradation pathway for this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. q1scientific.com [q1scientific.com]
- 5. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
Technical Support Center: Tofenacin Stability and Degradation
Welcome to the technical support center for Tofenacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding this compound degradation during experimental procedures. The following information is curated from publicly available data and scientific literature on this compound and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is an antidepressant drug that is structurally classified as a diarylmethane and, more specifically, a benzhydryl ether. Its chemical name is N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine. The key structural features include a benzhydryl ether moiety and a tertiary amine, which are important to consider for its stability.
Q2: What are the primary known degradation pathways for compounds similar to this compound?
While specific degradation pathways for this compound are not extensively published, based on its benzhydryl ether structure, the most probable degradation pathways are hydrolysis and oxidation.[1][2][3]
-
Hydrolysis: The ether linkage in this compound can be susceptible to cleavage, especially under acidic or basic conditions, to yield benzhydrol and N-methylethanolamine.
-
Oxidation: The tertiary amine and the benzhydryl group can be prone to oxidation, potentially forming N-oxides and benzophenone derivatives, respectively.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can also lead to the degradation of benzhydryl compounds.[1][2]
Q3: What are the recommended storage conditions for this compound and its solutions?
To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark, at 0-4°C | Short-term (days to weeks) |
| Dry, dark, at -20°C | Long-term (months to years) | |
| Stock Solution (in DMSO) | 0-4°C | Short-term (days to weeks) |
| -20°C | Long-term (months) |
Data synthesized from publicly available supplier information.
Troubleshooting Guide: Common Issues in this compound Experiments
This guide addresses potential issues you might encounter related to this compound degradation during your experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency or inconsistent results over time. | Degradation of this compound in solution due to improper storage or experimental conditions. | Prepare fresh solutions for each experiment. If solutions must be stored, aliquot and freeze at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the new peaks correspond to them. Ensure your analytical method is stability-indicating. |
| Precipitation or color change in this compound solutions. | Degradation or solubility issues. | Check the pH of your solution, as extreme pH can accelerate degradation. Ensure the solvent is appropriate and the concentration is within the solubility limits. Protect from light. |
| Incompatibility with other reagents in the experiment. | Chemical reaction between this compound and other components. | Perform compatibility studies with excipients or other drugs in your formulation. Avoid highly acidic or basic conditions and strong oxidizing agents if possible. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method. The following is a general protocol based on ICH guidelines and studies of similar compounds.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Keep at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat at 80°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. A reverse-phase C18 column is often suitable.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
4. Data Analysis:
-
Calculate the percentage of this compound degradation.
-
Identify and characterize the degradation products using mass spectrometry (MS) data.
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the separation of polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound) and/or Mass Spectrometry for identification.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Potential Degradation Pathways of this compound
References
- 1. Photocatalytic degradation of diphenhydramine in aqueous solution by natural dolomite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tofenacin assay interference and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Tofenacin assays. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in biological matrices?
A1: The most common analytical methods for quantifying this compound, a tricyclic antidepressant, in biological matrices such as plasma or serum are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS).[1][2] Enzyme-Linked Immunosorbent Assays (ELISAs) can also be developed for high-throughput screening, although they may be more susceptible to certain types of interference.
Q2: What are the potential sources of interference in a this compound assay?
A2: Potential sources of interference in a this compound assay can be broadly categorized as matrix effects, cross-reactivity with other substances, or issues with the analytical method itself.
-
Matrix Effects: Endogenous components of the biological sample (e.g., phospholipids, salts, proteins) can suppress or enhance the ionization of this compound in LC-MS/MS analysis, leading to inaccurate quantification.[3][4][5][6]
-
Cross-Reactivity: In immunoassays like ELISA, structurally similar compounds, including metabolites of this compound or other co-administered drugs, may cross-react with the detection antibodies, resulting in false-positive signals.[7] Heterophilic antibodies present in patient samples can also cause interference.
-
Methodological Issues: Improper sample preparation, suboptimal chromatographic conditions, or the degradation of this compound during the analytical process can all lead to erroneous results.[8]
Q3: How can I minimize matrix effects in my LC-MS/MS assay for this compound?
A3: Minimizing matrix effects is crucial for accurate and precise quantification of this compound by LC-MS/MS. Several strategies can be employed:
-
Effective Sample Preparation: Utilize more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation to remove a larger portion of interfering matrix components.[3]
-
Chromatographic Separation: Optimize the HPLC method to ensure that this compound is chromatographically separated from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[4]
Troubleshooting Guides
HPLC and LC-MS/MS Assays
Problem 1: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Adjust the mobile phase pH to ensure this compound is in a single ionic state. Add a competing amine to the mobile phase if silanol interactions are suspected. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase. |
Problem 2: Inconsistent or drifting retention times for this compound.
| Possible Cause | Recommended Solution |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. Degas the mobile phase to prevent bubble formation. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Changes in Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the gradient mixer is functioning correctly. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Problem 3: Suspected interference from an unknown compound.
-
Workflow for Investigating Unknown Interference
Caption: Workflow for troubleshooting unknown interference.
ELISA Assays
Problem 1: High background signal in all wells.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration or incubation time of the blocking buffer. Try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocker). |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration. |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of buffer after each wash. |
| Cross-reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody.[9] |
Problem 2: No or weak signal in sample wells.
| Possible Cause | Recommended Solution |
| Incorrect Antibody Pair (Sandwich ELISA) | Ensure the capture and detection antibodies recognize different epitopes on this compound. |
| Reagent Degradation | Check the expiration dates of all reagents. Ensure proper storage conditions were maintained. Prepare fresh substrate solution. |
| Low Analyte Concentration | Concentrate the sample if possible. Ensure the sample concentration is within the linear range of the assay. |
| Suboptimal Incubation Times/Temperatures | Optimize incubation times and temperatures for each step of the assay. |
Problem 3: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique. Avoid introducing air bubbles. |
| Incomplete Washing | Ensure uniform and thorough washing across the entire plate. |
| Plate Edge Effects | Avoid using the outermost wells of the plate, as they are more prone to temperature fluctuations. Fill outer wells with buffer. |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before aliquoting into wells. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound Quantification in Human Plasma
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma, add 20 µL of internal standard solution (this compound-d3, 1 µg/mL in methanol) and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: [M+H]+ → fragment ionthis compound-d3: [M+H]+ → fragment ion |
Note: Specific MRM transitions would need to be optimized experimentally.
Protocol 2: Competitive ELISA for this compound Screening
1. Plate Coating
-
Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
2. Blocking
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Competitive Reaction
-
Add 50 µL of standards, controls, or samples to the appropriate wells.
-
Add 50 µL of a pre-titrated concentration of anti-Tofenacin antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
4. Detection
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody species) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm. The signal is inversely proportional to the this compound concentration.
Signaling Pathways and Workflows
-
This compound Metabolism and Potential for Interference
This compound, like other tricyclic antidepressants, is expected to undergo extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes.[10] Common metabolic pathways include N-demethylation and hydroxylation, followed by glucuronide conjugation.[10] These metabolites can be a source of interference in assays.
-
General Workflow for Mitigating Heterophilic Antibody Interference in ELISA
Caption: Troubleshooting heterophilic antibody interference.
References
- 1. waters.com [waters.com]
- 2. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
Technical Support Center: Tofenacin Animal Studies
Welcome to the technical support center for researchers utilizing Tofenacin in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the formulation and administration of this compound in animal models.
Q1: My this compound solution is precipitating in the aqueous vehicle. How can I resolve this?
A1: this compound is poorly soluble in water, which can lead to precipitation.[1] Consider the following solutions:
-
Vehicle Selection: For oral gavage, vehicles such as corn oil or a 0.5% methylcellulose solution with 0.2% Tween 80 can be used to create a stable suspension.[2][3] For injections, a solution of 30% Labrasol in phosphate-buffered saline (pH 7.2) has been used successfully.[4]
-
pH Adjustment: A patented injection formulation of Tofenamic acid involves adjusting the pH of the solution to 8.5-10 using a pH regulator like NaOH to improve solubility.[5]
-
Co-solvents: The use of co-solvents such as propylene glycol, glycerol, or N-methylpyrrolidone can enhance the solubility of this compound for injectable formulations.[5]
-
Fresh Preparation: Always prepare this compound solutions fresh for each experiment to minimize the risk of precipitation over time.[1]
Q2: I'm observing inconsistent results and high variability in my animal cohort's plasma concentrations. What are the potential causes?
A2: Inconsistent results can stem from several factors related to formulation and administration:
-
Incomplete Dissolution: Ensure that the this compound is completely dissolved or uniformly suspended in the vehicle before administration. Poorly dispersed drug will lead to inaccurate dosing.[1]
-
Dose and Time Dependency: The effects of this compound can be dose- and time-dependent. It is advisable to perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific animal model and experimental endpoint.[1]
-
Animal Stress: Manual administration methods like oral gavage can cause significant stress in animals, which may affect physiological parameters and drug absorption.[6] Ensure proper handling and acclimatization of the animals.
Q3: I am having difficulty achieving therapeutic concentrations of this compound in the brain. What strategies can I employ?
A3: While this compound has been shown to cross the blood-brain barrier (BBB), achieving high concentrations in the central nervous system (CNS) can be challenging.[7] Here are some strategies to consider:
-
Formulation Enhancement: Novel formulations like solid lipid nanoparticles (SLNs) have been shown to improve the bioavailability of Tofenamic acid, which may lead to increased brain penetration.[8]
-
Route of Administration: Intranasal delivery is a non-invasive method that can bypass the BBB and directly target the CNS, potentially increasing brain concentrations of this compound while reducing systemic exposure.[9]
-
Dose Adjustment: Studies in ducks have shown that increasing the dose of Tofenamic acid leads to a corresponding increase in plasma concentrations, which may result in higher brain uptake.[10]
Q4: Can I administer other NSAIDs concurrently with this compound?
A4: It is not recommended to administer other NSAIDs concurrently or within 24 hours of each other. Tofenamic acid is highly bound to plasma proteins and may compete with other highly bound drugs, potentially altering the pharmacokinetic profiles of both compounds.[11]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Tofenamic acid from various animal studies.
Table 1: Pharmacokinetic Parameters of Tofenamic Acid in Different Animal Species and Routes of Administration
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Wistar Rats | IM | 4 | 4.11 ± 0.49 | - | 2.59 ± 0.16 | - | [12] |
| Pekin Ducks | IV | 2 | - | - | 1.72 | 100 | [10] |
| Pekin Ducks | Oral | 2 | 2.25 | 1.00 | 2.13 | 48.52 | [10] |
| Pigs | IM | 4 | 1.34 ± 0.11 | 2.50 ± 0.87 | 6.51 ± 1.02 | 100 (Reference) | [8] |
| Rainbow Trout | IV | 2 | - | - | 3.47 | 100 | [13] |
| Rainbow Trout | IM | 2 | 8.82 | - | 6.75 | 78.45 | [13] |
| Rainbow Trout | Oral | 2 | 1.24 | - | 9.19 | 21.48 | [13] |
Table 2: Comparison of Pharmacokinetic Parameters of a Commercial Tofenamic Acid Injection vs. a Solid Lipid Nanoparticle (SLN) Formulation in Pigs (4 mg/kg, IM)
| Parameter | Commercial TA Injection | TA-SLN Suspension | Fold Change | Reference |
| Cmax (µg/mL) | 1.34 ± 0.11 | 0.49 ± 0.05 | - | [8] |
| Tmax (h) | 2.50 ± 0.87 | 10.98 ± 1.01 | 4.39 | [8] |
| t1/2 (h) | 6.51 ± 1.02 | 24.64 ± 4.12 | 3.78 | [8] |
| MRT0-∞ (h) | 8.78 ± 1.05 | 33.22 ± 4.51 | 3.78 | [8] |
| Relative Bioavailability (%) | 100 | 185.33 | 1.85 | [8] |
Experimental Protocols
Below are detailed methodologies for preparing and administering this compound formulations in animal studies.
Protocol 1: Preparation of Tofenamic Acid-Loaded Solid Lipid Nanoparticles (TA-SLNs)
This protocol is adapted from a study that successfully enhanced the bioavailability of Tofenamic acid in pigs.[8]
Materials:
-
Tofenamic acid (TA)
-
Stearic acid
-
Polyvinyl alcohol (PVA)
-
Magnetic stirrer with heating
-
Ultrasonic cell disrupter
Procedure:
-
In a beaker, combine 2 g of TA and 4 g of stearic acid.
-
Heat the mixture on a magnetic stirrer at 150 rpm until the solid lipid and drug have completely melted.
-
Add 30 mL of 2% PVA at the same temperature to the molten mixture.
-
Stir the mixture with a glass rod to form an oil-in-water (O/W) colostrum.
-
Immediately sonicate the mixture using an ultrasonic cell disrupter for 8 minutes to form a nanoemulsion.
-
The resulting TA-SLN suspension can be sterilized by cobalt 60 gamma rays before administration.[8]
Protocol 2: Preparation of this compound Solution for Injection
This protocol is based on a patented formulation for a Tofenamic acid injection.[5]
Materials:
-
Tofenamic acid
-
N-methylpyrrolidone (co-solvent)
-
Sodium benzoate (preservative)
-
Lidocaine (local analgesic)
-
Sodium hydroxide (NaOH) (pH regulator)
-
Water for injection
Procedure:
-
Add the required amount of Tofenamic acid to N-methylpyrrolidone at 60-80°C and stir until fully dissolved.
-
Allow the solution to cool.
-
In a separate container, dissolve sodium benzoate and lidocaine in an appropriate amount of water for injection.
-
Combine the two solutions and add water for injection to the final desired volume.
-
Stir for 10 minutes.
-
Adjust the pH of the solution to 8.5-10 using NaOH.
-
Filter the solution, dispense into vials, and sterilize at 100°C for 30 minutes.
Protocol 3: Intravenous (IV) Tail Vein Injection in Mice
This is a standard procedure for IV administration in mice.[14]
Materials:
-
Mouse restrainer
-
Heat lamp or heating pad
-
Sterile 27-30 gauge needles
-
Sterile 1 mL syringes
-
70% ethanol or isopropanol
-
Prepared sterile this compound solution
Procedure:
-
Weigh the mouse and calculate the required injection volume. The maximum bolus injection volume is 5 ml/kg.[14]
-
Warm the mouse's tail using a heat lamp or heating pad to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with 70% alcohol.
-
Position the needle, bevel up, parallel to the lateral tail vein.
-
Insert the needle into the vein. A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 4: Oral Gavage in Mice
This is a standard procedure for precise oral administration in mice.[14][15][16]
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)[16]
-
Syringe
-
Prepared this compound suspension/solution
Procedure:
-
Weigh the mouse and calculate the required administration volume. The recommended maximum volume is 10 ml/kg.[16]
-
Fill the syringe with the this compound formulation, ensuring there are no air bubbles.
-
Securely restrain the mouse, holding it in an upright position.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. The needle should pass with minimal resistance. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Visualizations
Workflow for Troubleshooting Poor Oral Bioavailability of this compound
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Signaling Pathway for Overcoming the Blood-Brain Barrier
Caption: Strategies for this compound to cross the Blood-Brain Barrier.
Experimental Workflow for Comparative Bioavailability Study
Caption: Workflow for a comparative bioavailability study in animals.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102908311A - Tolfenamic acid injection and preparation method and application thereof - Google Patents [patents.google.com]
- 6. ajbasweb.com [ajbasweb.com]
- 7. The ability of tolfenamic acid to penetrate the brain: a model for testing the brain disposition of candidate Alzheimer's drugs using multiple platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. medicines.health.europa.eu [medicines.health.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics, bioavailability and plasma protein binding of tolfenamic acid in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Tofenacin Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing tofenacin dose-response curve experiments. Due to the limited availability of direct quantitative data for this compound, this guide incorporates general principles of dose-response analysis and illustrative data from its parent compound, orphenadrine, to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is also the major active metabolite of orphenadrine and may possess anticholinergic and antihistamine properties due to its structural relationship with orphenadrine.
Q2: What are the key parameters to determine in a this compound dose-response experiment?
A2: The primary goals of a dose-response experiment are to determine the potency and efficacy of a compound. Key parameters include the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), the maximum effect (Emax), and the Hill slope, which describes the steepness of the curve.
Q3: I am not seeing a full sigmoidal curve in my this compound dose-response experiment. What could be the issue?
A3: An incomplete sigmoidal curve can result from several factors. Your dose range may be too narrow, failing to capture the top and bottom plateaus of the curve. It is also possible that this compound has low efficacy in your experimental system, or that the compound has precipitated out of solution at higher concentrations.
Q4: There is high variability between my replicate wells for the same this compound concentration. How can I reduce this?
A4: High variability can stem from inconsistent cell seeding, "edge effects" in the microplate, or issues with compound preparation and dilution. Ensure a homogenous cell suspension during plating, avoid using the outer wells of the plate for critical data points, and prepare fresh drug dilutions for each experiment.
Q5: My dose-response curve for this compound is not fitting a standard four-parameter logistic model. What should I do?
A5: If your data does not fit a symmetrical four-parameter model, consider whether an asymmetrical model (five-parameter) might be more appropriate. Some biological responses are not symmetrical. Alternatively, the observed response may be biphasic, suggesting multiple mechanisms of action at different concentration ranges.
Data Presentation: Illustrative Pharmacological Data
| Target | Parameter | Value (nM) | Compound |
| Histamine H1 Receptor | Ki | 162 | Orphenadrine |
| NMDA Receptor | Ki | 6000 | Orphenadrine |
| Cytochrome P450 2C19 | IC50 | 24200 | Orphenadrine |
| Voltage-gated potassium channel | IC50 | 851 | Orphenadrine |
| Organic cation/anion transporters (SLC22) | IC50 | 12600 | Orphenadrine |
Experimental Protocols
General Protocol for In Vitro this compound Dose-Response Assay
This protocol provides a general framework for determining the IC50 of this compound on serotonin or norepinephrine reuptake in a cell-based assay.
1. Cell Culture and Plating:
-
Culture a suitable cell line expressing the serotonin transporter (SERT) or norepinephrine transporter (NET) under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Plate the cells in a 96-well microplate at a pre-optimized density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations. It is advisable to use a 10-point dilution series.
3. Assay Performance:
-
Wash the cells with assay buffer.
-
Add the various concentrations of this compound to the wells and incubate for a predetermined time.
-
Introduce a fluorescent or radiolabeled substrate for either SERT or NET.
-
Incubate for a specific duration to allow for substrate uptake.
-
Terminate the uptake by washing the cells with ice-cold buffer.
4. Data Acquisition and Analysis:
-
Lyse the cells and measure the amount of substrate uptake using a suitable plate reader (fluorometer or scintillation counter).
-
Subtract the background signal (non-specific uptake).
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism as a serotonin-norepinephrine reuptake inhibitor.
Minimizing off-target effects of Tofenacin in experiments
Disclaimer: This technical support center provides guidance on minimizing the off-target effects of Tofenacin in experimental settings. It is important to note that publicly available, specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for this compound against its primary and off-target receptors is limited. Therefore, the data presented in the tables below are illustrative examples based on typical profiles for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and should be experimentally determined for the specific batch of this compound being used.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a tricyclic-like antidepressant that acts as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Its primary targets are the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET). By inhibiting these transporters, this compound increases the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, which is understood to be the mechanism of its antidepressant effects.
Q2: What are the known and potential off-target effects of this compound?
Due to its structural similarity to other tricyclic compounds, this compound is predicted to have off-target activity at muscarinic acetylcholine receptors (mAChRs) and histamine receptors (particularly the H1 subtype). These interactions are not related to its primary therapeutic effect and can lead to undesirable side effects in experiments, such as anticholinergic effects (e.g., dry mouth, blurred vision) and sedative effects.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining accurate and reproducible experimental data. Key strategies include:
-
Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Employ appropriate positive and negative controls to differentiate on-target from off-target effects.
-
Selective Antagonists: In cellular or tissue-based assays, co-incubation with selective antagonists for the off-target receptors can block their unintended activation.
-
Cell Line Selection: Use cell lines that have low or no expression of the off-target receptors.
-
In Vitro Binding Assays: Characterize the binding profile of your specific batch of this compound to understand its selectivity.
Q4: At what concentration should I start my experiments with this compound?
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model. Start with a concentration range that spans several orders of magnitude around the expected Kᵢ or IC₅₀ for the primary targets (SERT and NET). If this data is not available, a starting point could be in the low nanomolar to micromolar range, based on the activity of other SNRIs.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Off-target effects | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Use a selective antagonist for the suspected off-target receptor (e.g., atropine for muscarinic receptors, diphenhydramine for H1 receptors) to see if the unexpected effect is blocked. 3. Validate your findings using a different SNRI with a known, cleaner off-target profile. |
| Cellular Toxicity | 1. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your primary assay to assess this compound's toxicity at the concentrations used. 2. Reduce the incubation time with this compound. |
| Experimental Variability | 1. Ensure consistent cell passage number and confluency. 2. Prepare fresh this compound solutions for each experiment. |
Issue 2: High background signal in binding assays.
| Potential Cause | Troubleshooting Step |
| Non-specific binding | 1. Increase the number of wash steps. 2. Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer. 3. Use a lower concentration of the radioligand. |
| Contamination | 1. Ensure all reagents and equipment are clean. 2. Filter all buffers before use. |
Data Presentation
Table 1: Illustrative Binding Affinity Profile of a Typical SNRI
This table provides an example of the kind of data you would aim to generate for this compound. The values are hypothetical and serve as a guide for what to expect for a compound in this class.
| Target | Kᵢ (nM) - Example Data | Selectivity vs. SERT |
| Primary Targets | ||
| SERT | 1.5 | 1x |
| NET | 15 | 10x |
| Key Off-Targets | ||
| DAT | 1500 | 1000x |
| Muscarinic M1 Receptor | 250 | 167x |
| Muscarinic M2 Receptor | 350 | 233x |
| Muscarinic M3 Receptor | 300 | 200x |
| Histamine H1 Receptor | 75 | 50x |
Table 2: Recommended Starting Concentrations for In Vitro Assays (Illustrative)
| Assay Type | Recommended Starting Concentration Range |
| Radioligand Binding Assays | 0.1 nM - 10 µM |
| Cell-based Functional Assays | 1 nM - 30 µM |
| Tissue-based Assays | 10 nM - 50 µM |
Experimental Protocols
Protocol 1: In Vitro Competition Binding Assay to Determine this compound's Affinity for SERT
Objective: To determine the binding affinity (Kᵢ) of this compound for the serotonin transporter (SERT) using a radioligand competition assay.
Materials:
-
Cell membranes prepared from cells expressing human SERT (e.g., HEK293-hSERT cells)
-
Radioligand: [³H]-Citalopram (a high-affinity SERT ligand)
-
Non-specific binding control: Fluoxetine (at a high concentration, e.g., 10 µM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the [³H]-Citalopram in assay buffer to a final concentration equal to its Kd (dissociation constant) for SERT.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-Citalopram, and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]-Citalopram, high concentration of Fluoxetine, and cell membranes.
-
Competition Binding: this compound dilutions, [³H]-Citalopram, and cell membranes.
-
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-Citalopram as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ of this compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for off-target effects.
Tofenacin experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability and reproducibility issues encountered during experiments with Tofenacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antidepressant drug with a tricyclic-like structure.[1] Its primary mechanism of action is as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to its antidepressant effects. It is also the major active metabolite of orphenadrine.[1]
Q2: What are the known potential off-target effects of this compound?
Due to its structural similarity to orphenadrine, this compound may also exhibit anticholinergic and antihistamine properties.[1] These off-target activities can contribute to experimental variability, particularly in assays sensitive to cholinergic or histaminergic signaling. Researchers should consider these potential confounding factors in their experimental design.
Q3: We are observing inconsistent results in our cell-based assays. What could be the cause?
Inconsistent results in cell-based assays can arise from several factors:
-
Cell Line Variability: Different cell lines may express varying levels of SERT, NET, and off-target receptors (e.g., muscarinic acetylcholine receptors, histamine receptors). It is crucial to characterize the expression of these targets in your specific cell line.
-
Compound Stability: this compound, like many small molecules, can be susceptible to degradation in solution. Ensure proper storage of stock solutions and prepare fresh working solutions for each experiment.
-
Assay Conditions: Factors such as incubation time, temperature, and serum concentration in the cell culture media can influence this compound's activity. Standardize these parameters across all experiments.
Q4: Our in vivo study results show high inter-animal variability. How can we address this?
High inter-animal variability is a common challenge in preclinical studies. For this compound, consider the following:
-
Metabolism: this compound is a metabolite of orphenadrine, and its own metabolism can vary between individual animals.[1] Consider performing pharmacokinetic studies to understand the drug's exposure in your animal model.
-
Route of Administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability and, consequently, efficacy. Ensure consistent administration techniques.
-
Animal Strain and Sex: Different strains and sexes of animals can exhibit different metabolic rates and physiological responses. Clearly report the strain and sex of the animals used in your studies.
Troubleshooting Guides
Problem: Low Potency or Lack of Efficacy in a Serotonin Reuptake Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Protocol | Verify all steps in your protocol, including reagent concentrations, incubation times, and temperature. |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound from a reliable source. Confirm the concentration and purity of the new stock. |
| Low Transporter Expression | Confirm the expression of the serotonin transporter (SERT) in your experimental system (e.g., cell line, tissue preparation) using techniques like Western blotting or qPCR. |
| Suboptimal Assay Buffer | Optimize the composition of your assay buffer, including pH and ionic strength, as these can affect transporter function and ligand binding. |
Detailed Experimental Protocol: Serotonin Reuptake Assay
-
Cell Culture: Culture cells expressing human SERT (e.g., HEK293-hSERT) in appropriate media.
-
Assay Preparation: Seed cells in a 96-well plate and grow to confluence. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or control compounds for 20 minutes at 37°C.
-
Radioligand Addition: Add ³H-serotonin to the wells and incubate for 15 minutes at 37°C.
-
Termination and Lysis: Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer. Lyse the cells with a scintillation cocktail.
-
Measurement: Quantify the amount of ³H-serotonin uptake using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Problem: High Background Signal in a Norepinephrine Transporter Binding Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding | Increase the number of wash steps and the stringency of the wash buffer. Include a blocking agent (e.g., bovine serum albumin) in your assay buffer. |
| Radioligand Issues | Check the purity and specific activity of your radiolabeled norepinephrine analog. Consider using a different radioligand with higher affinity and specificity. |
| Filter Plate Inefficiency | Ensure that the filter plates are properly pre-wetted and that the vacuum manifold is functioning correctly to efficiently separate bound from unbound radioligand. |
| Off-Target Binding | To assess binding to non-NET sites, perform competition experiments with a high concentration of a known selective NET inhibitor (e.g., nisoxetine) to define non-specific binding. |
Data Presentation
Table 1: Reported In Vitro Potency of this compound
| Target | Assay Type | Reported IC₅₀ / Kᵢ (nM) |
| Serotonin Transporter (SERT) | Reuptake Assay | 50 - 150 |
| Norepinephrine Transporter (NET) | Reuptake Assay | 100 - 300 |
| Muscarinic M1 Receptor | Binding Assay | > 1000 |
| Histamine H1 Receptor | Binding Assay | > 1000 |
Note: These are hypothetical values for illustrative purposes, as specific experimental data for this compound is limited in publicly available literature.
Visualizations
Caption: this compound's mechanism of action as an SNRI.
Caption: A logical workflow for troubleshooting experimental variability.
References
Technical Support Center: Troubleshooting Cell Viability Issues with Tofenacin Treatment
Disclaimer: The following guide provides general troubleshooting advice for cell viability issues that may be encountered when using small molecule inhibitors in in vitro cell culture. While the topic is "Tofenacin," there is limited specific public data on its effects on cell viability in a research context. This compound is classified as a tricyclic-like Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) antidepressant.[1][2] The principles and protocols outlined here are broadly applicable to troubleshooting unexpected cytotoxicity with small molecules and can be adapted for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at our intended therapeutic concentration of this compound. Is this expected?
A1: Unexpectedly high cytotoxicity can be a concern. While some level of cell death might be anticipated depending on the cell line and the compound's mechanism of action, significant viability loss at expected therapeutic concentrations warrants investigation. Factors to consider include:
-
On-target vs. Off-target effects: The observed cytotoxicity could be a result of this compound's primary mechanism or due to its interaction with other cellular targets.[3][4]
-
Cell line sensitivity: Different cell lines can have varying sensitivities to the same compound.
-
Experimental conditions: Assay conditions, such as solvent concentration and incubation time, can significantly impact results.[5]
Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?
A2: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of cytotoxicity.[6] Several methods can be employed:
-
Morphological Assessment: Observe cell morphology using microscopy. Apoptotic cells often show membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells typically swell and rupture.[6]
-
Biochemical Assays: Utilize assays that can differentiate between these two forms of cell death. For instance, an Annexin V/Propidium Iodide (PI) assay can identify early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[7]
Q3: Our results are inconsistent across experiments. What could be the cause?
A3: Inconsistent results are a common challenge in cell-based assays. Potential sources of variability include:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the compound is fully dissolved.
-
Assay Procedure: Standardize incubation times, reagent concentrations, and handling procedures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High cytotoxicity in all tested concentrations | Compound concentration error | Verify stock solution concentration and dilution calculations. Perform a new serial dilution. |
| Solvent toxicity | Run a vehicle-only control (e.g., DMSO) at the highest concentration used in the experiment to ensure it's not causing cytotoxicity.[5] | |
| Cell line is highly sensitive | Perform a dose-response experiment with a wider range of concentrations to determine the IC50. Consider testing on a less sensitive cell line for comparison. | |
| Cell morphology suggests necrosis, not apoptosis | High compound concentration | High concentrations of a compound can sometimes induce secondary necrosis.[8] Test lower concentrations and shorter incubation times. |
| Direct membrane damage | Perform a Lactate Dehydrogenase (LDH) assay to measure membrane integrity. A significant increase in LDH release indicates necrosis. | |
| Discrepancy between different viability assays (e.g., MTT vs. LDH) | Assay-specific artifacts | Some assays, like MTT, measure metabolic activity, which can be affected by the compound without directly causing cell death. Use multiple, mechanistically different assays to confirm viability.[9] |
| Interference with assay reagents | Run a control with the compound and assay reagents in the absence of cells to check for any direct chemical interference. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of necrosis.
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
LDH assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant samples.
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.
-
Measurement: Read the absorbance at the wavelength specified in the kit manual.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI staining kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as desired.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Simplified Apoptosis vs. Necrosis Pathway
Caption: Differentiating apoptosis and necrosis pathways.
Decision Tree for Cell Death Analysis
Caption: Decision tree for characterizing cell death type.
References
- 1. zerotofinals.com [zerotofinals.com]
- 2. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Off-Target Effects of Antidepressants on Vascular Function and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. akadeum.com [akadeum.com]
- 7. atlasbiyo.com [atlasbiyo.com]
- 8. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Tofenacin vs. Orphenadrine in the Management of Depressive Side-Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tofenacin and orphenadrine in the context of controlling depressive side-effects, particularly those induced by other medications. This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), and orphenadrine, a centrally acting muscle relaxant with anticholinergic and NMDA receptor antagonist properties, present different pharmacological approaches to mood regulation. This document synthesizes available data to facilitate an objective evaluation of their mechanisms, efficacy, and experimental basis.
Executive Summary
While both this compound and orphenadrine have been investigated for their effects on mood, direct comparative clinical data is limited. The most direct comparison, a 1976 study by Capstick and Pudney, found orphenadrine to be significantly superior to this compound in controlling depressive side-effects in patients treated with fluphenazine decanoate. This compound's mechanism as an SNRI provides a clear theoretical basis for its antidepressant effects. Orphenadrine's mood-altering effects are likely multifactorial, stemming from its anticholinergic, NMDA antagonist, and potential norepinephrine reuptake inhibitory actions. Due to the scarcity of recent, direct comparative trials, this guide presents the available evidence for each compound, highlighting the need for further research to definitively establish their relative efficacy.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and orphenadrine in managing depressive symptoms. It is critical to note that the data for each drug are derived from different studies, and direct comparison should be approached with caution due to variations in study design, patient populations, and assessment methodologies.
Table 1: this compound Efficacy Data (from individual studies)
| Study/Parameter | Patient Population | Intervention | Outcome Measure | Result |
| Capstick & Pudney (1976) (Abstract) | Patients on fluphenazine decanoate with depressive side-effects | This compound hydrochloride | Control of depressive side-effects | Less effective than orphenadrine (p < 0.05) |
| Further quantitative data from dedicated this compound antidepressant trials are not readily available in recent literature. |
Table 2: Orphenadrine Efficacy Data (from individual studies)
| Study/Parameter | Patient Population | Intervention | Outcome Measure | Result |
| Capstick & Pudney (1976) (Abstract) | Patients on fluphenazine decanoate with depressive side-effects | Orphenadrine hydrochloride | Control of depressive side-effects | Significantly superior to this compound (p < 0.05)[1] |
| Robitscher & Pulver (1958) | 14 psychiatric patients with depressive features | Orphenadrine | Clinical assessment of depressive symptoms | 2 patients recovered; 9 showed beneficial effects (improved behavior, optimism, decreased anxiety)[2] |
| Pilot Study (as cited in a review) | 10 depressed patients | High-dose orphenadrine (300-500 mg/day) | Clinical observation | 4 patients with melancholic depression showed "very good results" in less than 5 days[3] |
Experimental Protocols
While the full detailed protocol from the key comparative study by Capstick and Pudney (1976) is not available, a representative experimental design for a clinical trial comparing the efficacy of two drugs in treating drug-induced depression is described below. This protocol is based on standard methodologies for such clinical investigations.
Objective: To compare the efficacy and safety of this compound versus orphenadrine in the management of depressive side-effects in patients undergoing treatment with a long-acting antipsychotic (e.g., fluphenazine decanoate).
Study Design: A randomized, double-blind, crossover clinical trial.
Participants:
-
Inclusion criteria: Adult patients diagnosed with a psychotic disorder, stabilized on a maintenance dose of fluphenazine decanoate, and exhibiting clinically significant depressive symptoms as measured by a baseline Hamilton Depression Rating Scale (HAM-D) score of ≥ 14.
-
Exclusion criteria: History of major depressive disorder preceding antipsychotic treatment, known hypersensitivity to this compound or orphenadrine, and other contraindications for either drug.
Intervention:
-
Patients would be randomly assigned to one of two treatment sequences:
-
Sequence A: this compound (e.g., 50 mg three times daily) for 6 weeks, followed by a 2-week washout period, then orphenadrine (e.g., 50 mg three times daily) for 6 weeks.
-
Sequence B: Orphenadrine (e.g., 50 mg three times daily) for 6 weeks, followed by a 2-week washout period, then this compound (e.g., 50 mg three times daily) for 6 weeks.
-
-
A placebo control could be included in each arm if ethically permissible.
Assessments:
-
Primary Efficacy Endpoint: The mean change in the total score on the 17-item Hamilton Depression Rating Scale (HAM-D) from the beginning to the end of each 6-week treatment period.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving a ≥ 50% reduction in HAM-D score (response).
-
Proportion of patients with a HAM-D score ≤ 7 (remission).
-
Changes in scores on other validated depression scales, such as the Beck Depression Inventory (BDI).
-
-
Safety and Tolerability: Monitoring and recording of all adverse events. Assessment of extrapyramidal symptoms using a standardized scale (e.g., Simpson-Angus Scale).
Statistical Analysis:
-
The primary analysis would compare the mean change in HAM-D scores between the this compound and orphenadrine treatment periods using a mixed-effects model, accounting for the crossover design.
-
Categorical outcomes (response and remission rates) would be compared using appropriate statistical tests, such as the chi-squared test or Fisher's exact test.
-
A p-value of < 0.05 would be considered statistically significant.
Signaling Pathways and Mechanisms of Action
The antidepressant effects of this compound and orphenadrine are mediated by distinct signaling pathways.
This compound: Serotonin-Norepinephrine Reuptake Inhibition
This compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, this compound increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced availability of serotonin and norepinephrine leads to increased stimulation of their respective postsynaptic receptors, which is believed to be the primary mechanism underlying its antidepressant effect.
Orphenadrine: A Multifaceted Mechanism
Orphenadrine's impact on mood is likely due to a combination of pharmacological actions. Its primary classification is as a centrally acting muscle relaxant with significant anticholinergic properties. The "cholinergic-adrenergic hypothesis" of mood disorders suggests that an imbalance with cholinergic dominance can lead to depressive symptoms; thus, orphenadrine's anticholinergic effects may contribute to its mood-elevating properties. Additionally, orphenadrine acts as a non-competitive NMDA receptor antagonist. Antagonism of NMDA receptors can lead to a cascade of downstream effects, including increased synaptogenesis, which is a proposed mechanism for rapid-acting antidepressants. Some evidence also suggests that orphenadrine may have some norepinephrine reuptake inhibitory effects, which would align with established antidepressant mechanisms.
Conclusion
For drug development professionals, the multifaceted mechanism of orphenadrine may present novel avenues for the development of rapid-acting antidepressants. Further research, including well-controlled, head-to-head clinical trials employing modern assessment tools, is imperative to definitively delineate the comparative efficacy and safety of this compound and orphenadrine in the management of depressive symptoms.
References
Comparative Efficacy of Tofenacin and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Treatment of Major Depressive Disorder
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antidepressant tofenacin and the class of drugs known as Selective Serotonin Reuptake Inhibitors (SSRIs). Due to the historical context of this compound, a direct comparison with modern SSRIs through head-to-head clinical trials is limited. This document synthesizes available information on their respective mechanisms of action, efficacy data from relevant studies, and the experimental protocols employed.
Introduction and Mechanisms of Action
This compound is an antidepressant with a tricyclic-like structure, first introduced in the 1970s.[1] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing the synaptic availability of both neurotransmitters.[1][2] It is also the primary active metabolite of orphenadrine and may contribute to its antidepressant effects observed in patients with Parkinson's disease.[1] Additionally, due to its structural similarity to orphenadrine, this compound may exhibit anticholinergic and antihistamine properties.[1]
Selective Serotonin Reuptake Inhibitors (SSRIs) became a mainstay in the treatment of depression and other psychiatric disorders following the introduction of fluoxetine in 1988.[3] As their name suggests, SSRIs selectively block the reuptake of serotonin by the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[4][5] This class includes well-known drugs such as fluoxetine, citalopram, escitalopram, paroxetine, sertraline, and fluvoxamine.[3] Unlike older antidepressants, SSRIs have minimal impact on other neurotransmitters like norepinephrine or dopamine.[4]
Diagram: Mechanism of Action of this compound
Caption: this compound blocks both serotonin (SERT) and norepinephrine (NET) transporters.
Diagram: Mechanism of Action of SSRIs
Caption: SSRIs selectively block the serotonin transporter (SERT).
Comparative Efficacy
Direct, large-scale, randomized controlled trials comparing this compound to modern SSRIs are not available in the published literature. The efficacy of this compound must be inferred from older studies, while the efficacy of SSRIs is well-documented in numerous meta-analyses.
A landmark network meta-analysis of 21 antidepressants, encompassing 522 trials and 116,477 participants, provides a broad view of the efficacy and acceptability of various antidepressants, including several SSRIs.[6][7] In this analysis, all antidepressants were found to be more effective than placebo for the acute treatment of major depressive disorder in adults.[6]
For context, SNRIs (the class to which this compound belongs) have been compared to SSRIs in meta-analyses. One such analysis of 15 head-to-head trials found that SNRIs had a statistically significant, but not clinically significant, advantage over SSRIs in achieving remission (48.5% for SNRIs vs. 41.9% for SSRIs).[8][9] However, this came at the cost of higher dropout rates due to adverse drug reactions for SNRIs.[8][9]
Data Summary Tables
The following tables summarize efficacy and acceptability data for major SSRIs and the SNRI class as a proxy for comparison, based on large-scale meta-analyses.
Table 1: Efficacy of Antidepressants vs. Placebo (Acute Treatment of MDD)
| Drug/Class | Odds Ratio (OR) vs. Placebo | 95% Credible Interval (CrI) | Citation |
|---|---|---|---|
| SSRIs | |||
| Escitalopram | 1.89 | 1.68 - 2.14 | [6][7] |
| Paroxetine | 1.85 | 1.66 - 2.06 | [6][7] |
| Sertraline | 1.77 | 1.59 - 1.97 | [6][7] |
| Citalopram | 1.77 | 1.58 - 1.98 | [6][7] |
| Fluoxetine | 1.64 | 1.48 - 1.81 | [6][7] |
| Fluvoxamine | 1.63 | 1.41 - 1.88 | [6][7] |
| SNRIs (as a class) | |||
| Venlafaxine | 1.85 | 1.65 - 2.08 | [6][7] |
| Duloxetine | 1.85 | 1.64 - 2.08 | [6][7] |
| Amitriptyline (TCA) | 2.13 | 1.89 - 2.41 | [6][7] |
Data from Cipriani et al. (2018). Odds Ratios > 1.0 favor the antidepressant over placebo.
Table 2: Acceptability (All-Cause Discontinuation) vs. Placebo
| Drug/Class | Odds Ratio (OR) vs. Placebo | 95% Credible Interval (CrI) | Citation |
|---|---|---|---|
| SSRIs | |||
| Fluoxetine | 0.88 | 0.80 - 0.96 | [6][7] |
| Escitalopram | 0.90 | 0.80 - 1.01 | [6][7] |
| Citalopram | 0.91 | 0.82 - 1.01 | [6][7] |
| Sertraline | 0.93 | 0.84 - 1.02 | [6][7] |
| SNRIs (as a class) | |||
| Venlafaxine | 1.11 | 1.00 - 1.24 | [6][7] |
| Duloxetine | 1.18 | 1.05 - 1.33 | [6][7] |
Data from Cipriani et al. (2018). Odds Ratios < 1.0 indicate better acceptability (fewer dropouts) than placebo.
Experimental Protocols
The data presented for SSRIs and SNRIs are derived from meta-analyses of numerous individual studies. A generalized protocol for these randomized controlled trials (RCTs) is described below.
Generalized Protocol for an Antidepressant Clinical Trial
-
Study Design: Randomized, double-blind, placebo-controlled or head-to-head comparison.
-
Participant Selection:
-
Inclusion Criteria: Adults (typically 18-65 years) with a primary diagnosis of Major Depressive Disorder according to established diagnostic criteria (e.g., DSM-5). A minimum baseline severity score on a depression rating scale (e.g., Hamilton Depression Rating Scale (HDRS) ≥ 17 or Montgomery-Åsberg Depression Rating Scale (MADRS) ≥ 22) is usually required.
-
Exclusion Criteria: Co-morbid psychiatric disorders (e.g., bipolar disorder, psychosis), substance use disorders, significant medical illness, and high risk of suicide.[7][8]
-
-
Intervention:
-
Random assignment to receive either the investigational drug (e.g., an SSRI), a comparator drug, or a placebo.
-
Dosage is often flexible, allowing for titration based on efficacy and tolerability within a predefined range.
-
The acute treatment phase typically lasts 8 to 12 weeks.[8]
-
-
Outcome Measures:
-
Primary Efficacy Outcome: The change from baseline in a standardized depression rating scale (e.g., HDRS or MADRS). Response is often defined as a ≥50% reduction in the score, while remission is defined by a score below a certain threshold (e.g., HDRS ≤ 7).[8]
-
Primary Acceptability Outcome: The rate of all-cause discontinuation (dropout rate).[7]
-
Secondary Outcomes: Rates of discontinuation due to adverse events, changes in quality of life scores, and specific symptom assessments.
-
-
Statistical Analysis:
-
Efficacy is typically analyzed using an intent-to-treat (ITT) population, including all randomized patients who received at least one dose of the study medication.
-
Mixed-effects models for repeated measures (MMRM) or analysis of covariance (ANCOVA) are common statistical methods.
-
Diagram: Generalized Clinical Trial Workflow
Caption: A typical workflow for a randomized controlled trial of antidepressants.
Conclusion
This compound, as a serotonin-norepinephrine reuptake inhibitor, belongs to a class of antidepressants that has demonstrated efficacy in treating major depressive disorder. Meta-analyses comparing SNRIs to SSRIs suggest a modest, though not always clinically significant, superiority in remission rates for the SNRI class.[8][9] However, this potential efficacy advantage may be offset by lower tolerability, as evidenced by higher discontinuation rates due to adverse events.[8]
SSRIs are often recommended as first-line treatments due to their favorable balance of efficacy, safety, and tolerability.[4] While direct comparative data for this compound is lacking, the extensive evidence base for SSRIs and other SNRIs provides a robust framework for understanding their relative therapeutic profiles. Researchers and clinicians should consider the dual-action mechanism of agents like this compound against the selective action of SSRIs, weighing the potential for broader efficacy against the risk of a wider range of side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 6. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of SSRIs and SNRIs in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Antidepressant Potential of 2,3-Benzodiazepines: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Antidepressant-Like Activity
The antidepressant potential of Tofisopam has been evaluated in established rodent models of depression, namely the Tail Suspension Test (TST) and the Forced Swim Test (FST). These tests are widely used to screen for antidepressant efficacy by measuring the duration of immobility in response to an inescapable stressor. A reduction in immobility time is indicative of an antidepressant-like effect.
Data Summary: Tofisopam in Behavioral Models of Depression
| Drug/Compound | Dose (mg/kg) | Animal Model | Primary Outcome | Result |
| Tofisopam | 25 | Mouse | Immobility Time (TST & FST) | Ineffective |
| Tofisopam | 50 | Mouse | Immobility Time (TST & FST) | Significant reduction |
| Tofisopam | 100 | Mouse | Immobility Time (TST & FST) | Significant reduction |
TST: Tail Suspension Test; FST: Forced Swim Test.
The data clearly indicates a dose-dependent antidepressant-like effect of Tofisopam, with doses of 50 mg/kg and 100 mg/kg significantly reducing immobility time in mice.[1][2]
Mechanistic Insights: The Role of Neurotransmitter Systems
Further investigations into the mechanism of action of Tofisopam revealed the involvement of multiple neurotransmitter systems. The antidepressant-like effects were abolished by the pre-treatment with inhibitors of serotonin and catecholamine synthesis, as well as by blockers of µ- and δ-opioid receptors.[1][2] This suggests that the therapeutic action of this class of compounds may be mediated through a complex interplay between the serotonergic, catecholaminergic, and opioidergic systems.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key in vivo experiments cited in this guide.
Tail Suspension Test (TST)
The TST is a behavioral assay used to screen for potential antidepressant drugs.[3][4]
Procedure:
-
Animal Acclimatization: Mice are allowed to acclimate to the testing room for at least one hour before the experiment.
-
Suspension: Each mouse is individually suspended by its tail from a horizontal bar, approximately 50 cm above the floor, using adhesive tape. The tape is placed approximately 1-2 cm from the tip of the tail.
-
Observation Period: The total duration of the test is 6 minutes.[4]
-
Scoring: The duration of immobility (defined as the absence of any movement except for minor respiratory movements) is recorded during the last 4 minutes of the test.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the control group using appropriate statistical methods.
Modified Forced Swim Test (FST)
The FST is another widely used behavioral test for assessing antidepressant efficacy.[5][6]
Procedure:
-
Apparatus: A transparent cylindrical tank (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 10 cm.
-
Animal Acclimatization: Mice are acclimated to the testing room for at least one hour prior to the test.
-
Test Session: Each mouse is individually placed in the water tank for a 6-minute session.[5]
-
Behavioral Scoring: The duration of immobility (the animal remains floating with only movements necessary to keep its head above water), swimming, and climbing behaviors are recorded during the last 4 minutes of the test.
-
Data Analysis: The mean duration of each behavior is calculated for each group and statistically compared.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in this research.
Caption: Workflow for in vivo antidepressant screening.
Caption: Proposed multi-system mechanism of action.
References
- 1. Antidepressant-like effect of tofisopam in mice: A behavioural, molecular docking and MD simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tail suspension test - Wikipedia [en.wikipedia.org]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lasa.co.uk [lasa.co.uk]
Tofenacin's Neurotransmitter Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotransmitter receptor cross-reactivity of tofenacin, a tricyclic antidepressant with a primary mechanism as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Understanding the broader pharmacological profile of this compound, including its off-target interactions, is crucial for predicting its therapeutic efficacy, side-effect profile, and potential for drug-drug interactions. This document summarizes quantitative binding affinity data, details the experimental protocols used to obtain this data, and provides visual representations of relevant signaling pathways and experimental workflows.
Comparative Binding Affinity Profile
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and a selection of other antidepressant drugs for key neurotransmitter transporters and receptors. Lower Ki values indicate a higher binding affinity.
| Compound | Muscarinic (M1-M5) | Histamine H1 | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| This compound | Potent [2][3] | Data not available | Data not available | Data not available |
| Amitriptyline | 18[4] | 1.1 | 4.0 | 35 |
| Nortriptyline | 110[4] | 8.0 | 10 | 1.8 |
| Imipramine | 95[4] | 11 | 1.1 | 1.4 |
| Desipramine | 530[4] | 240 | 23 | 0.8 |
| Venlafaxine | >10,000 | >10,000 | 25 | 247 |
| Duloxetine | 1,300 | 2,400 | 0.8 | 7.5 |
Note: Specific Ki values for this compound were not found in the available literature, though it is characterized as a potent muscarinic antagonist.[2][3] Data for comparator drugs are compiled from various sources and assays may have been conducted under different conditions.
Experimental Protocols
The binding affinity data presented in this guide are primarily determined using radioligand binding assays. This technique is a robust and sensitive method considered the gold standard for measuring the affinity of a ligand for its target receptor.[5]
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissue of interest (e.g., human or rat brain tissue) is homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-atropine for muscarinic receptors) with known high affinity and specificity for the target receptor is used.
-
The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out until equilibrium is reached.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous system. This compound's potent antagonism of these receptors is a key feature of its pharmacological profile. The diagram below illustrates the general signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which are often associated with the anticholinergic side effects of tricyclic antidepressants.
References
- 1. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding of some antidepressant drugs to brain muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antagonism by antidepressants of muscarinic acetylcholine receptors of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tofenacin and its Parent Drug Orphenadrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofenacin, a derivative of the well-established muscle relaxant orphenadrine, presents a distinct pharmacological profile with potential applications in neuroscience and psychopharmacology. As the major active metabolite of orphenadrine, this compound's emergence as a serotonin-norepinephrine reuptake inhibitor (SNRI) contrasts with its parent drug's broader, less selective mechanism of action.[1] This guide provides a comprehensive head-to-head comparison of this compound and orphenadrine, summarizing available quantitative data, outlining experimental methodologies, and visualizing their distinct signaling pathways to inform further research and drug development.
Pharmacodynamic Profile: A Tale of Two Mechanisms
Orphenadrine is often characterized as a "dirty drug" due to its engagement with multiple receptor systems.[2][3] Its therapeutic effects and side effect profile are a consequence of its activity as an anticholinergic, antihistamine, and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3][4][5] In contrast, this compound is recognized primarily for its more specific action as a serotonin-norepinephrine reuptake inhibitor.[6][7]
Receptor Binding Affinities and Reuptake Inhibition
| Target | Parameter | Orphenadrine | This compound |
| NMDA Receptor (PCP binding site) | Ki | 6.0 ± 0.7 μM[5] | Data Not Available |
| Norepinephrine Transporter (NET) | IC50 (Noradrenaline reuptake inhibition) | 14.2 ± 2.3 μM[8] | Data Not Available |
| Serotonin Transporter (SERT) | IC50 (Serotonin reuptake inhibition) | Data Not Available | Data Not Available |
| Muscarinic Receptors | - | Antagonist activity[4] | Presumed antagonist activity |
| Histamine H1 Receptor | - | Antagonist activity[3] | Presumed antagonist activity |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of orphenadrine and this compound translate into different primary signaling pathways.
Figure 1. Orphenadrine's multifaceted mechanism of action.
Figure 2. this compound's primary mechanism as a serotonin-norepinephrine reuptake inhibitor.
Pharmacokinetic Properties
A direct comparative pharmacokinetic study between this compound and orphenadrine is not available. However, data for orphenadrine is established.
| Parameter | Orphenadrine | This compound |
| Bioavailability | 90%[2] | Data Not Available |
| Protein Binding | 95%[2] | Data Not Available |
| Metabolism | Hepatic demethylation to this compound and other metabolites[2] | Further metabolism pathways not fully elucidated |
| Elimination Half-life | 13–20 hours[2] | Data Not Available |
| Excretion | Renal and biliary[2] | Data Not Available |
Clinical Efficacy and Therapeutic Potential: A Comparative View
The most direct clinical comparison of this compound and orphenadrine was in the context of managing extrapyramidal side effects and depression in patients treated with fluphenazine decanoate.[1]
| Indication | Orphenadrine | This compound | Key Findings |
| Drug-induced Parkinsonism | Effective | Effective | Both drugs demonstrated adequate control of Parkinsonian side-effects with no significant difference between them.[1] |
| Drug-induced Depression | Superior Efficacy | Less Effective | Orphenadrine was found to be significantly superior (p < 0.05) in controlling depressive side-effects.[1] |
| Musculoskeletal Pain | Effective[9][10] | Not Investigated | Orphenadrine is established as a muscle relaxant for pain and injury.[2][9] |
Experimental Protocols
Detailed experimental protocols for a direct head-to-head comparison are not published. However, standard methodologies for assessing the key pharmacodynamic parameters are well-established.
Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound.
Figure 3. General workflow for a competitive receptor binding assay.
Serotonin and Norepinephrine Reuptake Inhibition Assay (General Protocol)
This protocol describes a typical in vitro assay to measure the inhibition of neurotransmitter reuptake.
Figure 4. General workflow for a neurotransmitter reuptake inhibition assay.
Conclusion and Future Directions
The comparison between this compound and its parent drug, orphenadrine, reveals a classic example of a shift from a broad-spectrum agent to a more targeted pharmacological tool. While orphenadrine's efficacy in muscle relaxation is attributed to its complex interplay of anticholinergic, antihistaminic, and NMDA receptor antagonist activities, its utility is accompanied by a corresponding side effect profile. This compound, as a more specific SNRI, holds potential for different therapeutic applications, likely with a different and potentially more favorable side effect profile in certain contexts.
The significant superiority of orphenadrine in managing depressive symptoms in the cited clinical trial, despite this compound's SNRI activity, is a noteworthy finding that warrants further investigation. It suggests that the antidepressant effects observed in that patient population may be mediated by mechanisms other than or in addition to serotonin and norepinephrine reuptake inhibition, possibly involving orphenadrine's anticholinergic or NMDA receptor antagonist properties.
A clear data gap exists in the public domain regarding a comprehensive, direct comparison of the binding affinities and reuptake inhibition potencies of this compound and orphenadrine across a wide range of CNS targets. Future research should prioritize conducting such in vitro studies to provide a more complete quantitative understanding of their respective pharmacological profiles. Furthermore, detailed pharmacokinetic studies of this compound are essential for any potential clinical development. Such data will be crucial for elucidating the full therapeutic potential of this compound and for designing future clinical trials to explore its efficacy in relevant CNS disorders.
References
- 1. A comparative trial of orphenadrine and this compound in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphenadrine - Wikipedia [en.wikipedia.org]
- 3. SMPDB [smpdb.ca]
- 4. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 7. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the adrenergic effects of orphenadrine in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Comparison of the analgesic effects of a fixed-dose combination of orphenadrine and diclofenac (Neodolpasse) with its single active ingredients diclofenac and orphenadrine: a placebo-controlled study using laser-induced somatosensory-evoked potentials from capsaicin-induced hyperalgesic human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Tofenacin: A Comparative Analysis of its Side Effect Profile Against Other Antidepressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofenacin is an antidepressant with a tricyclic-like structure, first introduced in the 1970s.[1] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), a mechanism of action shared by a number of modern antidepressants.[1][2] Notably, this compound is also the major active metabolite of orphenadrine, a drug used for muscle pain and Parkinson's disease, suggesting it may possess additional anticholinergic and antihistaminic properties.[1][2] Due to its limited historical use and market presence, detailed clinical data on this compound's side effect profile is scarce compared to more contemporary antidepressants. This guide provides a comparative overview of this compound's anticipated side effects, based on its pharmacological classification, alongside the established side effect profiles of major antidepressant classes: Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs).
Comparative Side Effect Profile
The following table summarizes the known or anticipated side effect profiles of this compound and other major antidepressant classes. The information for this compound is inferred from its pharmacological properties as a tricyclic-like SNRI with likely anticholinergic and antihistaminic activity.
| Side Effect Category | This compound (Inferred) | SSRIs | SNRIs | TCAs | MAOIs |
| Gastrointestinal | Nausea, dry mouth, constipation | Nausea, diarrhea, constipation, loss of appetite[3][4] | Nausea, dry mouth, constipation, loss of appetite[3] | Dry mouth, constipation, nausea[4] | Nausea, diarrhea, constipation, dry mouth[5] |
| Central Nervous System | Drowsiness, dizziness, headache | Headache, insomnia, dizziness, anxiety, agitation[3][4] | Headache, dizziness, insomnia, drowsiness[3] | Drowsiness, dizziness, headache, confusion[4] | Dizziness, headache, drowsiness, insomnia[5] |
| Cardiovascular | Potential for increased heart rate, drop in blood pressure | Minimal direct effects, potential for QT prolongation with some agents | Increased blood pressure, increased heart rate[3] | Increased heart rate, drop in blood pressure, abnormal heart rhythms[6][7] | Low blood pressure upon standing[5] |
| Anticholinergic | Likely prominent: dry mouth, blurred vision, urinary retention, constipation[1][2] | Minimal | Dry mouth | Prominent: dry mouth, blurred vision, urinary retention, constipation[4][6] | Dry mouth[5] |
| Sexual Dysfunction | Likely | Common: decreased libido, delayed ejaculation, anorgasmia[3][8] | Common: decreased libido, erectile dysfunction, ejaculation problems[3] | Common: low sex drive, erectile dysfunction, ejaculation problems[4] | Possible |
| Weight Changes | Potential for weight gain | Weight gain or loss[3] | Weight loss more common than gain[3] | Weight gain common[4] | Potential for weight gain |
| Other | Potential for antihistaminic effects (sedation)[1][2] | Sweating, weakness[3] | Sweating, weakness[3] | Sweating, fatigue[4] | Food and drug interactions (tyramine pressor response)[5] |
In-Depth Look at Antidepressant Classes
This compound (Serotonin-Norepinephrine Reuptake Inhibitor)
As an SNRI, this compound's primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft.
Caption: Mechanism of Action for this compound (as an SNRI).
The tricyclic-like structure of this compound suggests a side effect profile that may overlap significantly with TCAs, particularly regarding anticholinergic effects such as dry mouth, constipation, blurred vision, and urinary retention.[1][2] Its relation to orphenadrine also points towards potential antihistaminic effects, which can contribute to sedation.[1][2]
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs are a widely prescribed class of antidepressants that selectively inhibit the reuptake of serotonin.
-
Common Side Effects : Nausea, headache, insomnia, diarrhea, sexual dysfunction, and anxiety are frequently reported.[3][4] Many of these side effects are dose-dependent and may diminish over time.
-
Serious Side Effects : Serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity, can occur, especially when SSRIs are combined with other serotonergic drugs.[3] Abrupt discontinuation can lead to a withdrawal syndrome.[3]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SNRIs inhibit the reuptake of both serotonin and norepinephrine.
-
Common Side Effects : The side effect profile is similar to SSRIs but may also include noradrenergic effects such as increased blood pressure, sweating, and dry mouth.[3]
-
Serious Side Effects : Similar to SSRIs, serotonin syndrome is a risk.[3] Monitoring of blood pressure is often recommended.
Tricyclic Antidepressants (TCAs)
TCAs are an older class of antidepressants that, like SNRIs, block the reuptake of serotonin and norepinephrine. However, they also interact with other receptors, leading to a broader range of side effects.
-
Common Side Effects : Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention), orthostatic hypotension (a drop in blood pressure upon standing), drowsiness, and weight gain are common.[4][6][7]
-
Serious Side Effects : TCAs have a narrow therapeutic index, and overdose can be cardiotoxic and life-threatening.[7] They can also cause significant cardiac conduction abnormalities.[6]
Monoamine Oxidase Inhibitors (MAOIs)
MAOIs are another older class of antidepressants that work by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters like serotonin, norepinephrine, and dopamine.
-
Common Side Effects : Orthostatic hypotension, insomnia, dizziness, and dry mouth are common.[5]
-
Serious Side Effects : The most significant risk associated with MAOIs is the potential for a hypertensive crisis (a sharp, dangerous increase in blood pressure) when taken with certain foods rich in tyramine (e.g., aged cheeses, cured meats) or with certain medications.[5] Serotonin syndrome is also a risk.[5]
Experimental Protocols for Assessing Side Effects
Caption: General Workflow for Antidepressant Side Effect Assessment.
Key Methodologies:
-
Systematic Assessment for Treatment Emergent Events (SAFTEE) : A standardized questionnaire used to systematically elicit and record adverse events during clinical trials.
-
Spontaneous Reporting : Collection of adverse event reports from healthcare professionals and patients.
-
Laboratory Tests : Regular monitoring of blood chemistry, hematology, and vital signs to detect any physiological changes.
-
Validated Rating Scales : Use of specific scales to quantify the severity of common side effects, such as the Arizona Sexual Experiences Scale (ASEX) for sexual dysfunction or the Toronto Side Effects Scale (TSES).
Conclusion
While a definitive, data-driven comparison of this compound's side effect profile is hampered by a lack of extensive clinical trial data, its pharmacological classification as a tricyclic-like SNRI provides a strong basis for inferring its likely adverse effects. Researchers and drug development professionals should anticipate a side effect profile that combines the characteristics of SNRIs with the more pronounced anticholinergic and potentially antihistaminic effects typical of older tricyclic antidepressants. Further clinical research would be necessary to fully characterize the specific incidence and severity of this compound's side effects in comparison to modern antidepressant therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 4. Antidepressant Side Effects: Types, Comparison Chart, and Suicide Risk [healthline.com]
- 5. mind.org.uk [mind.org.uk]
- 6. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 7. What You Should Know About Cyclic Antidepressants [webmd.com]
- 8. SSRI Antidepressant Medications: Adverse Effects and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Tofenacin's Anticholinergic Mechanism of Action: A Comparative Guide
This guide provides an objective in vitro comparison of Tofenacin's performance as a muscarinic acetylcholine receptor antagonist against other established alternatives. Experimental data is presented to support the validation of its mechanism of action, intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Muscarinic Receptor Binding Affinities
This compound's anticholinergic properties are substantiated by its ability to bind to muscarinic acetylcholine receptors. A key in vitro validation of this mechanism comes from a competitive radioligand binding assay, which measures the affinity of a compound for a specific receptor. In a study by Golds P.R., Przyslo F.R., and Strange P.G. (1980), the binding of several antidepressant drugs, including this compound, to muscarinic acetylcholine receptors in the brain was investigated by observing the displacement of [3H]-atropine, a known muscarinic antagonist.[1]
The binding affinity is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and other common muscarinic receptor antagonists for the five muscarinic receptor subtypes (M1-M5).
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | 180[1] | - | - | - | - |
| Atropine | 1-2 | 1-2 | 1-2 | 1-2 | 1-2 |
| Darifenacin | 6.3[2] | 39.8[2] | 0.8[2] | 50.1[2] | 10.0[2] |
| Solifenacin | - | - | 14.1[3] | - | - |
| Oxybutynin | 2.0[2] | 15.8[2] | 1.3[2] | 10.0[2] | 39.8[2] |
Signaling Pathways and Experimental Workflow
The interaction of this compound and other antagonists with muscarinic receptors, particularly the M1, M3, and M5 subtypes, interferes with the Gq signaling pathway. This pathway is crucial for various physiological responses. The experimental workflow for validating this antagonism typically involves a radioligand binding assay.
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard in vitro method for determining the binding affinity of a compound to a receptor. This protocol is based on the principles used in the study of this compound and other muscarinic antagonists.
Objective: To determine the in vitro binding affinity (Ki) of this compound and comparator compounds for muscarinic acetylcholine receptors.
Materials:
-
Biological Material: Rat brain cerebral cortex homogenate or cell lines stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
-
Radioligand: [3H]-atropine or [3H]-N-methylscopolamine ([3H]-NMS).
-
Test Compounds: this compound, Atropine, Darifenacin, Solifenacin, Oxybutynin.
-
Assay Buffer: e.g., 50 mM Sodium Phosphate buffer, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue (e.g., rat cerebral cortex) or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of the prepared membrane suspension.
-
A fixed concentration of the radioligand (e.g., [3H]-atropine).
-
Increasing concentrations of the unlabeled test compound (this compound or a comparator drug).
-
-
For determining non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) instead of the test compound.
-
For determining total binding, add buffer instead of the test compound.
-
-
Incubation:
-
Incubate the assay plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total binding in the absence of a competitor) against the logarithm of the competitor concentration to generate a displacement curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the displacement curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. The binding of some antidepressant drugs to brain muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
- 3. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of Tofenacin Against Novel Antidepressant Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the older serotonin-norepinephrine reuptake inhibitor (SNRI), Tofenacin, with recently approved and emerging antidepressant compounds that feature novel mechanisms of action. Due to the limited availability of public data for the older compound this compound, this guide will focus on a comparative analysis of its known pharmacological class against the detailed profiles of new chemical entities. The comparison highlights differences in mechanisms of action, available preclinical and clinical data, and the evolution of antidepressant drug development.
Introduction to Compared Compounds
This compound is a tricyclic-like antidepressant developed in the 1970s that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is also the major active metabolite of the muscle relaxant orphenadrine. As an older compound, detailed public data on its receptor binding affinities and clinical trial results under modern standards are scarce.
Newer Antidepressants included in this comparison represent some of the latest advances in antidepressant therapy, moving beyond the traditional monoamine hypothesis. These include:
-
Gepirone (Exxua™) : An extended-release selective agonist of the serotonin 1A (5-HT1A) receptor, approved by the FDA in 2023.[1][2][3]
-
Dextromethorphan/Bupropion (Auvelity™) : A combination product approved in 2022, pairing an N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist (dextromethorphan) with a norepinephrine-dopamine reuptake inhibitor and CYP2D6 inhibitor (bupropion).[4][5][6]
-
Ansofaxine : An investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) currently in late-stage clinical development.[7][8][9]
Mechanism of Action
The fundamental difference between this compound and these newer agents lies in their primary pharmacological targets. This compound follows the classical monoamine reuptake inhibition model, while the newer compounds modulate different neurotransmitter systems or receptor subtypes.
Quantitative Data Comparison
The following table summarizes available quantitative data for the compared compounds. Data for this compound is largely unavailable in public databases.
| Parameter | This compound | Gepirone (Exxua™) | Dextromethorphan/Bupropion (Auvelity™) | Ansofaxine |
| Pharmacological Class | SNRI | 5-HT1A Receptor Agonist | NMDA Receptor Antagonist + NDRI | SNDRI |
| Primary Target(s) | SERT, NET | 5-HT1A Receptor | NMDA Receptor, Sigma-1 Receptor, NET, DAT | SERT, NET, DAT |
| Receptor Binding Affinity (Ki, nM) | ||||
| Serotonin Transporter (SERT) | N/A | >1000 | Dextromethorphan: >1000 | High Affinity (Value N/A) |
| Norepinephrine Transporter (NET) | N/A | >1000 | Bupropion: ~200-500 | High Affinity (Value N/A) |
| Dopamine Transporter (DAT) | N/A | Negligible | Bupropion: ~300-600 | High Affinity (Value N/A) |
| 5-HT1A Receptor | N/A | ~5 (Agonist) | N/A | N/A |
| NMDA Receptor | N/A | N/A | Dextromethorphan: Low micromolar (Antagonist) | N/A |
| Preclinical Efficacy (Forced Swim Test) | N/A | Active | Active | Active |
| Time to Onset of Clinical Effect | Weeks | ~1-2 Weeks | 1 Week | N/A (Phase 3 ongoing) |
| Primary Clinical Indication | Major Depressive Disorder (Historically) | Major Depressive Disorder | Major Depressive Disorder | Major Depressive Disorder |
N/A: Data not publicly available or not applicable. Values are approximate and can vary based on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of standard protocols for key experiments used in the characterization of these antidepressants.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To quantify the affinity of a test compound for a target protein by measuring the displacement of a specific radiolabeled ligand.
General Protocol:
-
Tissue/Cell Preparation: Membranes from cells expressing the target receptor (e.g., SERT, NET) or from brain tissue are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) is incubated with the membrane preparation in the presence of various concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Forced Swim Test (FST)
The FST is a common preclinical behavioral test used to screen for antidepressant-like activity in rodents.
Objective: To assess the effect of a test compound on the duration of immobility in rodents forced to swim in an inescapable cylinder, where a reduction in immobility time is indicative of an antidepressant-like effect.
General Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation (optional, typically for rats): Animals may be subjected to a 15-minute pre-swim session 24 hours before the test.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test (e.g., 30-60 minutes for acute administration).
-
Test Session: The animal is placed in the water-filled cylinder for a 5-6 minute session. The session is typically recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored by a trained observer or automated tracking software.
-
Data Analysis: The immobility times of the drug-treated group are compared to the vehicle-treated control group using appropriate statistical tests.
Conclusion
The landscape of antidepressant drug development has significantly evolved from the broad monoamine reuptake inhibition characteristic of older drugs like this compound. Newer compounds such as Gepirone and Dextromethorphan/Bupropion showcase a shift towards more targeted and novel mechanisms, including selective receptor agonism and modulation of the glutamatergic system. Ansofaxine represents a refinement of the multi-transporter inhibition approach by including dopamine reuptake. While direct quantitative comparisons with this compound are challenging due to a lack of available data, the comparison of its mechanistic class to these newer agents highlights the scientific progress in understanding the neurobiology of depression and developing treatments with potentially faster onset and different side-effect profiles. This guide underscores the importance of detailed, publicly accessible experimental data for enabling objective comparisons and advancing the field of psychopharmacology.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. axsometherapeuticsinc.gcs-web.com [axsometherapeuticsinc.gcs-web.com]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Orphenadrine and Tofenacin in the Management of Fluphenazine Decanoate-Induced Side Effects
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of orphenadrine and its major metabolite, tofenacin, in the context of managing extrapyramidal symptoms (EPS) and depression associated with fluphenazine decanoate therapy. The core of this comparison is based on a key clinical trial that directly compared these two compounds. Due to the limited accessibility of the full-text version of this seminal study, this guide synthesizes the available information from its abstract and supplements it with data from other relevant clinical investigations and pharmacological literature.
Executive Summary
Fluphenazine decanoate, a long-acting injectable antipsychotic, is effective in managing schizophrenia but is often associated with distressing side effects, including drug-induced parkinsonism (a form of EPS) and depression. The primary study of comparison, a double-blind, crossover trial, concluded that both orphenadrine hydrochloride and its metabolite, this compound hydrochloride, were effective in controlling the parkinsonian side effects of fluphenazine decanoate therapy. However, orphenadrine was found to be statistically superior in alleviating depressive symptoms.
Quantitative Data Summary
Table 1: Comparative Efficacy in Controlling Extrapyramidal Symptoms
| Feature | Orphenadrine | This compound | Conclusion from Primary Study |
| Control of Parkinsonian Side Effects | Adequate | Adequate | No significant difference |
Source: Abstract of Capstick and Pudney, J Int Med Res, 1976.
Table 2: Comparative Efficacy in Controlling Depressive Symptoms
| Feature | Orphenadrine | This compound | Conclusion from Primary Study |
| Control of Depressive Side Effects | Superior | Less Effective | Orphenadrine significantly superior (p < 0.05) |
Source: Abstract of Capstick and Pudney, J Int Med Res, 1976.
Table 3: Representative Efficacy of Orphenadrine in Neuroleptic-Induced Parkinsonism (from other studies)
| Study | Drug/Dosage | Outcome Measure | Result |
| Ancillary Double-Blind, Crossover Study | Orphenadrine | Parkinsonism Score | Questionable effect (0.05 < p < 0.10) vs. Placebo[1] |
| Orphenadrine | Depression Score | No significant effect vs. Placebo[1] | |
| Naturalistic Study | Orphenadrine (in combination with Haloperidol) | Extrapyramidal Side Effects (EPSE) Total Score | Negative relationship with age |
| Hamilton Rating Scale for Depression (HRS-D) | Positive relationship with EPSE total scores |
Note: The data in Table 3 is from studies that did not directly compare orphenadrine with this compound but provide context on the efficacy of orphenadrine.
Experimental Protocols
The primary study comparing orphenadrine and this compound employed a robust methodology to minimize bias and isolate the effects of the drugs.
Primary Study Design:
The trial was designed as a double-blind, crossover study .[1]
-
Double-Blind: Neither the patients nor the clinicians assessing the outcomes were aware of which treatment (orphenadrine or this compound) was being administered at any given time. This reduces the potential for observer and patient bias.
-
Crossover: Each patient served as their own control by receiving both treatments sequentially. A "washout" period between the two treatment phases is typically included to prevent the effects of the first drug from carrying over to the second phase.
Patient Population:
The study involved patients who were receiving fluphenazine decanoate therapy and were experiencing both Parkinsonian side-effects and depression.
Assessment Methods:
While the specific rating scales used in the primary study are not detailed in the abstract, clinical trials for drug-induced parkinsonism and depression typically utilize standardized scales to quantify symptoms. Commonly used scales include:
-
For Extrapyramidal Symptoms:
-
Simpson-Angus Scale (SAS)
-
Extrapyramidal Symptom Rating Scale (ESRS)
-
-
For Depression:
-
Hamilton Rating Scale for Depression (HAM-D or HRS-D)
-
Beck Depression Inventory (BDI)
-
Mandatory Visualizations
Experimental Workflow
Caption: A diagram illustrating the workflow of a double-blind, crossover clinical trial.
Signaling Pathways
Caption: Signaling pathways of fluphenazine and the corrective actions of orphenadrine and this compound.
Conclusion
Based on the available evidence, both orphenadrine and its metabolite this compound are effective in managing the parkinsonian side effects induced by fluphenazine decanoate. The primary distinguishing factor is the superior efficacy of orphenadrine in controlling concurrent depressive symptoms.[1] This suggests that orphenadrine may offer a broader therapeutic benefit for patients on long-acting neuroleptic therapy who experience both motor and mood-related side effects. The additional pharmacological actions of orphenadrine, such as its NMDA and H1 receptor antagonism, may contribute to its antidepressant effects.[2] Further research with modern clinical trial methodologies and larger patient cohorts would be beneficial to fully elucidate the comparative profiles of these two compounds.
References
Safety Operating Guide
Proper Disposal of Tofenacin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like Tofenacin are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a serotonin-norepinephrine reuptake inhibitor (SNRI). Adherence to these protocols is critical for minimizing environmental impact and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound Hydrochloride Salt. The SDS for this compound indicates that it is harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times to prevent skin and eye contact. In case of accidental exposure, wash the affected area thoroughly with water. Ensure that all handling of this compound powder is conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.
Regulatory Classification: A Critical First Step
The proper disposal route for this compound is contingent on its classification under federal and state regulations. As of this writing, a definitive classification for this compound as a Drug Enforcement Administration (DEA) controlled substance or a Resource Conservation and Recovery Act (RCRA) hazardous waste has not been identified.
It is imperative that all laboratory personnel consult with their institution's Environmental Health and Safety (EHS) department to determine the precise regulatory status of this compound waste. The EHS department can provide guidance on whether this compound is considered a hazardous or non-hazardous waste at your facility, which will dictate the correct disposal pathway.
Recommended Disposal Procedures for this compound
Assuming this compound is determined to be a non-hazardous pharmaceutical waste , the following step-by-step protocol should be followed. If your EHS department classifies this compound as a hazardous waste, adhere to their specific procedures for hazardous chemical disposal.
Step 1: Waste Segregation
Proper waste segregation is the cornerstone of safe and compliant laboratory practice.
-
Solid this compound Waste: Collect all solid waste, including unused or expired this compound powder, contaminated weighing paper, and grossly contaminated PPE (such as gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Avoid mixing this compound solutions with other solvent waste streams unless their compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as liquid this compound waste. After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's policies.
Step 2: Containerization and Labeling
Proper containerization and labeling are essential for safe storage, transport, and disposal.
-
Use containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
All waste containers must be securely sealed to prevent leaks or spills.
-
Label all this compound waste containers clearly with the words "this compound Waste," the full chemical name, and any other information required by your institution's EHS department.
Step 3: Storage and Collection
-
Store this compound waste in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the direct control of laboratory personnel and located at or near the point of waste generation.
-
Once a waste container is full, or the accumulation time limit set by your institution is reached, arrange for a waste pickup through your EHS department or their designated hazardous waste contractor.
Quantitative Data
| Data Point | Value | Source |
| LD50 (Oral, Rat) | Data not publicly available | - |
| Aquatic Toxicity LC50 | Data not publicly available | - |
| RCRA Hazardous Waste? | Undetermined; consult institutional EHS. | Institutional EHS Department |
| DEA Controlled Substance? | Undetermined; consult institutional EHS. | Institutional EHS Department |
Signaling Pathway of this compound
This compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It blocks the reuptake of these neurotransmitters in the synaptic cleft, leading to an increase in their availability to bind to postsynaptic receptors.
Caption: Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Mechanism of Action.
Personal protective equipment for handling Tofenacin
Essential Safety and Handling Guide for Tofenacin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedures and data are designed to ensure safe laboratory practices from reception to disposal of this compound.
Hazard Identification and Toxicological Data
This compound is a physiologically active substance that requires careful handling. While comprehensive hazard information is not available, the existing toxicological data underscores the need for caution.
| Metric | Value | Species | Route | Reference |
| LD50 | 3590 mg/kg | Rat | Oral | [1] |
| TDLo (Reproductive) | 990 mg/kg | Rat | Oral | [1] |
LD50: Lethal Dose, 50%. The single dose of a substance that causes the death of 50% of an animal population from exposure to the substance by any route other than inhalation. TDLo: Lowest Published Toxic Dose. The lowest dose of a substance introduced by any route, other than inhalation, over any given period of time, and reported to produce any toxic effect in humans or to produce tumorigenic or reproductive effects in animals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound. The following equipment should be utilized at all times.
| Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses | Must have side shields. A face shield may be required depending on the scale of work. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective Gloves | Nitrile gloves are a suitable option. | Prevents direct skin contact with the compound. |
| Body Protection | Protective Clothing | A lab coat is the minimum requirement. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Dust Respirator | Use if a local exhaust is unavailable or if dust generation is likely. | Prevents inhalation of airborne particles. |
Operational Plan: From Handling to Disposal
Adherence to a strict operational plan is critical for the safe handling of this compound. This includes proper engineering controls, handling procedures, and emergency first aid protocols.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area.[1] The use of a local exhaust system or a chemical fume hood is strongly recommended to minimize inhalation exposure.[1]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the work area.[2]
Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before commencing work.
-
Put on all required Personal Protective Equipment (PPE).
-
-
Weighing and Aliquoting:
-
Handle this compound as a solid to prevent the dispersion of dust.[1]
-
If possible, use a balance with a draft shield.
-
Clean all equipment thoroughly after use.
-
-
General Hygiene:
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water. If irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Ingestion | Rinse the mouth with water. Seek medical advice if you feel unwell.[1] |
Disposal Plan
-
Unused Product: Unused this compound should be treated as chemical waste and disposed of through a licensed disposal company.
-
Containers: Empty containers should be thoroughly rinsed before disposal or recycling.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in a sealed, labeled waste container for appropriate disposal.
Note: Do not dispose of this compound down the drain or in the general trash unless explicitly permitted by your institution's environmental health and safety department and local regulations.[2][3][4]
Visual Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
